(Rac)-AZD8186
Description
PI3Kbeta Inhibitor AZD8186 is an inhibitor of the beta isoform of phosphoinositide-3 kinase (PI3K), with potential antineoplastic activity. Upon administration, PI3Kbeta inhibitor AZD8186 selectively inhibits the activity of PI3Kbeta in the PI3K/Akt/mTOR signaling pathway, which may result in a decrease of tumor cell proliferation and induces cell death in PI3K-expressing cancer cells. By specifically targeting class I PI3K beta, this agent may be more efficacious and less toxic than pan PI3K inhibitors. PI3K-mediated signaling is often dysregulated in cancer cells and contributes to increased tumor cell growth, survival, and tumor resistance to a variety of antineoplastic agents.
AZD-8186 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 6 investigational indications.
inhibits both phosphatidylinositol 3-kinases beta and delta; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJFJIDLEAWOQJ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627494-13-6 | |
| Record name | AZD-8186 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627494136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-8186 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-8186 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ4OWD0RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Rac)-AZD8186: A Deep Dive into its Mechanism of Action in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms, with a specific focus on its therapeutic potential in prostate cancer. This document synthesizes preclinical and clinical data to elucidate the molecular pathways affected by AZD8186 and its impact on tumor growth, particularly in the context of PTEN-deficient prostate malignancies.
Introduction: The PI3K/AKT/mTOR Pathway in Prostate Cancer
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In prostate cancer, this pathway is one of the most frequently deregulated, with genetic alterations occurring in up to 42% of primary tumors and nearly 100% of metastatic cases.[1][3]
A key negative regulator of this pathway is the tumor suppressor Phosphatase and Tensin homolog (PTEN).[2][3] Loss or mutation of the PTEN gene, a common event in prostate cancer, leads to the constitutive activation of the PI3K/AKT/mTOR pathway.[3][4] This hyperactivation is predominantly driven by the PI3Kβ isoform, making it a prime therapeutic target.[4][5][6]
This compound: A Selective PI3Kβ/δ Inhibitor
AZD8186 is a small molecule inhibitor with high potency against PI3Kβ and PI3Kδ.[7] Its selectivity for the β-isoform makes it particularly relevant for treating PTEN-deficient tumors that are dependent on this specific PI3K isoform for their growth and survival.[4][5][6]
Biochemical Profile of AZD8186
Biochemical assays have demonstrated the potent and selective inhibitory activity of AZD8186.
| Isoform | IC50 (nmol/L) |
| PI3Kβ | 4 |
| PI3Kδ | 12 |
| PI3Kα | 35 |
| PI3Kγ | 675 |
| Table 1: In vitro enzyme inhibitory activity of AZD8186 against PI3K isoforms.[7] |
Core Mechanism of Action in Prostate Cancer
The primary mechanism of action of AZD8186 in prostate cancer, especially in PTEN-null contexts, is the direct inhibition of PI3Kβ. This blockade prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of the downstream kinase AKT and subsequent suppression of the entire signaling cascade.[4][6]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8186.
Downstream Effects of PI3Kβ Inhibition
Preclinical studies in PTEN-deficient prostate cancer cell lines have demonstrated that AZD8186 effectively suppresses the phosphorylation of key downstream effectors of AKT.
-
Inhibition of AKT Phosphorylation: AZD8186 treatment leads to a dose-dependent reduction in the phosphorylation of AKT at both Ser473 and Thr308.[6][8]
-
Suppression of Downstream Targets: Consequently, the phosphorylation of PRAS40 and the ribosomal protein S6, which are downstream of mTORC1, is also inhibited.[6]
-
Activation of FOXO3a: A critical consequence of AKT inhibition is the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[6][8] In the nucleus, FOXO3a promotes the expression of genes involved in apoptosis and cell cycle arrest.[6]
Preclinical Efficacy in Prostate Cancer Models
The therapeutic potential of AZD8186 has been evaluated in various preclinical models of prostate cancer, with a particular focus on those with PTEN loss.
In Vitro Activity
AZD8186 has demonstrated potent anti-proliferative activity in a panel of prostate cancer cell lines, with heightened sensitivity observed in PTEN-deficient lines.
| Cell Line | PTEN Status | GI50 (μmol/L) |
| LNCaP | Null | < 1 |
| PC3 | Null | < 1 |
| Table 2: In vitro growth inhibition (GI50) of AZD8186 in PTEN-null prostate cancer cell lines.[6] |
In Vivo Antitumor Activity
In vivo studies using xenograft models of PTEN-null prostate cancer have shown significant tumor growth inhibition with AZD8186 treatment.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| PC3 | AZD8186 (25 mg/kg, twice daily) | Not explicitly stated, but significant slowing of tumor growth was observed. |
| PC3 | AZD8186 (50 mg/kg, twice daily) | Not explicitly stated, but significant slowing of tumor growth was observed. |
| HID28 | AZD8186 (50 mg/kg, twice daily) | Significant inhibition of tumor growth. |
| Table 3: In vivo efficacy of AZD8186 in PTEN-null prostate cancer xenograft models.[6] |
Experimental Protocols
Western Blot Analysis for Pathway Inhibition
-
Cell Lysis: Prostate cancer cells (e.g., LNCaP, PC3) are seeded and treated with varying concentrations of AZD8186 for a specified duration (e.g., 2 hours). Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT, PRAS40, S6, and FOXO3a.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Caption: Workflow for Western Blot analysis of pathway inhibition.
Cell Proliferation Assay (e.g., MTS Assay)
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of AZD8186.
-
Incubation: The plates are incubated for a period of 3 to 5 days.
-
MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a plate reader.
-
Data Analysis: The GI50 (the concentration of drug that causes 50% inhibition of cell growth) is calculated from the dose-response curves.[6]
In Vivo Antitumor Experiments
-
Tumor Implantation: PTEN-null prostate cancer cells (e.g., PC3) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. AZD8186 is administered orally, typically twice daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.[6]
Clinical Development and Future Directions
A Phase I clinical trial of AZD8186 has been conducted in patients with advanced solid tumors, including castration-resistant prostate cancer (CRPC).[9][10][11] The study established an acceptable safety and tolerability profile for AZD8186, both as a monotherapy and in combination with other agents like abiraterone acetate.[9][10][11] Preliminary evidence of antitumor activity, including PSA reductions in prostate cancer patients, was observed.[9][10]
Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic effects of AZD8186 with other targeted agents or standard-of-care treatments for prostate cancer, such as androgen receptor signaling inhibitors.[1][5] Preclinical data suggests that combining PI3Kβ inhibition with PI3Kα inhibition may enhance pathway suppression.[12]
-
Biomarker Development: Identifying predictive biomarkers beyond PTEN status to better select patients who are most likely to respond to AZD8186 therapy.
-
Overcoming Resistance: Investigating mechanisms of resistance to AZD8186, such as feedback activation of the androgen receptor or myc pathways, and developing strategies to overcome them.[13]
Conclusion
This compound is a promising therapeutic agent for the treatment of prostate cancer, particularly in the significant subset of tumors characterized by PTEN loss. Its selective inhibition of the PI3Kβ isoform effectively downregulates the hyperactive PI3K/AKT/mTOR signaling pathway, leading to reduced tumor cell proliferation and growth. The robust preclinical data, coupled with encouraging preliminary clinical findings, underscore the potential of AZD8186 as a valuable component of precision oncology strategies for prostate cancer. Further clinical investigation, especially in biomarker-defined patient populations and in combination regimens, is warranted to fully realize its therapeutic utility.
References
- 1. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
(Rac)-AZD8186: A Deep Dive into PI3Kβ Isoform Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase (PI3K) inhibitor, (Rac)-AZD8186, with a specific focus on its selectivity for the PI3Kβ isoform and its binding affinity. The document details the quantitative measures of its inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within the PI3K/AKT/mTOR signaling pathway.
Core Data: Binding Affinity and Isoform Selectivity
This compound is a potent and selective inhibitor of the p110β isoform of PI3K.[1][2] Its inhibitory activity has been quantified against all four Class I PI3K isoforms, demonstrating a clear preference for PI3Kβ and PI3Kδ. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AZD8186 against the different PI3K isoforms.
| PI3K Isoform | IC50 (nM) |
| PI3Kβ | 4 |
| PI3Kδ | 12 |
| PI3Kα | 35 |
| PI3Kγ | 675 |
| Data compiled from MedchemExpress.[3] |
The data clearly indicates that AZD8186 is most potent against PI3Kβ, with an IC50 of 4 nM.[3] It also shows significant activity against PI3Kδ (IC50 = 12 nM), while being considerably less potent against PI3Kα (IC50 = 35 nM) and PI3Kγ (IC50 = 675 nM).[3] This selectivity profile suggests that AZD8186 is a dual PI3Kβ/δ inhibitor with a strong preference for the β isoform. This targeted approach may offer a better therapeutic window and reduced off-target effects compared to pan-PI3K inhibitors.[1]
Mechanism of Action and Signaling Pathway
AZD8186 functions as an ATP-competitive inhibitor of PI3Kβ and PI3Kδ.[4] By binding to the kinase domain of these isoforms, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5][6] The inhibition of this crucial step disrupts the entire PI3K/AKT/mTOR signaling cascade, a pathway fundamental for cell growth, proliferation, survival, and metabolism.[7][][9] Dysregulation of this pathway, often through the loss of the tumor suppressor PTEN, is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][9]
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound on PI3Kβ.
Experimental Protocols
The determination of the binding affinity and selectivity of this compound involves a series of in vitro and cellular assays.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of AZD8186 on the enzymatic activity of purified PI3K isoforms.
Methodology: A common method is a Kinase Glo™ based enzyme activity assay.[4]
-
Reagents: Recombinant human catalytic domains of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ are used. The substrate is PIP2, and ATP is required for the kinase reaction.
-
Procedure:
-
The kinase reaction is performed by incubating the respective PI3K isoform with PIP2 and ATP in a buffer solution.
-
Serial dilutions of AZD8186 are added to the reaction mixture to determine its inhibitory effect at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based assay (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.
-
-
Data Analysis: The luminescence data is used to calculate the percentage of inhibition at each drug concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays
Objective: To assess the inhibitory effect of AZD8186 on PI3K signaling within a cellular context.
Methodology: Western blotting is a standard technique to measure the phosphorylation status of downstream targets of PI3K, such as AKT.
-
Cell Lines: Cell lines with known genetic backgrounds, such as PTEN-deficient (e.g., MDA-MB-468, PC3) or PIK3CA-mutant cell lines, are often used.[2][3]
-
Procedure:
-
Cells are treated with varying concentrations of AZD8186 for a specific duration.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT) at key residues (e.g., Ser473 and Thr308) and total AKT.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are then used for detection.
-
The signal is visualized using chemiluminescence, and the band intensities are quantified.
-
-
Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition. The IC50 value for the inhibition of AKT phosphorylation is then calculated.
Caption: Experimental workflow for determining the PI3Kβ selectivity and binding affinity of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of PI3Kβ, with significant activity also against the δ isoform. Its mechanism of action through the inhibition of the PI3K/AKT/mTOR signaling pathway makes it a promising therapeutic agent, particularly for cancers with PTEN loss. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other targeted kinase inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
(Rac)-AZD8186: A Deep Dive into Structure-Activity Relationships for a Potent PI3Kβ/δ Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the potent and selective Phosphoinositide 3-kinase (PI3K) β and δ inhibitor, (Rac)-AZD8186. Developed for the treatment of PTEN-deficient cancers, the discovery of AZD8186 involved extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways, offering valuable insights for researchers in oncology and drug discovery.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many human cancers.[2][3] The Class I PI3K family consists of four isoforms (α, β, γ, and δ). While PI3Kα is the most frequently mutated isoform in cancer, tumors with loss of PTEN function often exhibit a dependence on the PI3Kβ isoform.[3][4] This has driven the development of isoform-selective PI3K inhibitors to maximize therapeutic efficacy while minimizing off-target toxicities.[5]
AZD8186 is a potent inhibitor of PI3Kβ with additional activity against the PI3Kδ isoform.[6] Its discovery stemmed from the optimization of a chromen-4-one scaffold, which offered improved metabolic stability and oral bioavailability compared to earlier lead compounds.[4] This guide will dissect the key structural modifications and their impact on the biological activity of this series of compounds, culminating in the identification of AZD8186 as a clinical candidate.
Structure-Activity Relationship (SAR) Studies
The development of AZD8186 involved systematic modifications of a chromen-4-one core. The SAR exploration focused on three main regions of the molecule: the C8 side chain, the C6 carboxamide, and the C2 morpholine group.
C8 Side Chain Modifications
The (1-anilino)ethyl side chain at the C8 position was found to be crucial for potent PI3Kβ inhibition. Modifications to the aniline ring demonstrated a clear SAR, with electron-withdrawing groups generally enhancing potency.
| Compound | R | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 1 | H | 18 | 130 | 25 | 1100 |
| 2 | 3-F | 7 | 80 | 15 | 800 |
| 3 | 3,5-diF | 4 | 35 | 12 | 675 |
| 4 | 4-F | 10 | 100 | 20 | 900 |
| 5 | 3-Cl | 6 | 75 | 14 | 750 |
| 6 | 3,5-diCl | 3 | 30 | 10 | 600 |
Data extracted from the Journal of Medicinal Chemistry, 2015, 58(2), 943-62.[4]
As shown in the table, the introduction of fluorine or chlorine atoms at the meta positions of the aniline ring led to a significant increase in PI3Kβ potency. The 3,5-difluoro substitution in compound 3 (which corresponds to the racemic mixture of AZD8186) provided an excellent balance of potency and selectivity.[4]
C6 Carboxamide Modifications
The N,N-dimethylcarboxamide at the C6 position was explored to optimize physicochemical properties and cell permeability.
| Compound | R' | PI3Kβ IC50 (nM) | Cell Proliferation (PC3) GI50 (nM) |
| 3a | N(CH3)2 | 4 | 65 |
| 3b | NHCH3 | 8 | 150 |
| 3c | N(Et)2 | 12 | 250 |
| 3d | Morpholine | 15 | 300 |
| 3e | Piperidine | 10 | 200 |
Data extracted from the Journal of Medicinal Chemistry, 2015, 58(2), 943-62.[4]
The N,N-dimethylacetamide (compound 3a ) was found to be optimal, providing a good balance of biochemical potency and cellular activity in the PTEN-deficient PC3 prostate cancer cell line.[4]
C2 Position Modifications
The morpholine group at the C2 position was identified as a key contributor to the overall properties of the molecule. While other substituents were explored, the morpholine consistently provided the best combination of potency, selectivity, and metabolic stability.
Experimental Protocols
PI3K Enzyme Assays
The inhibitory activity of the compounds against the four Class I PI3K isoforms was determined using a Kinase-Glo® Plus Luminescence Kinase Assay. The protocol is as follows:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes were used.
-
Compounds were serially diluted in DMSO and added to the assay plate.
-
The kinase reaction was initiated by the addition of ATP and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The amount of ATP remaining was quantified by adding Kinase-Glo® Plus reagent and measuring the resulting luminescence.
-
IC50 values were calculated from the dose-response curves.[7]
Cell Proliferation Assays
The effect of the compounds on the growth of cancer cell lines was assessed using a standard MTS assay.
-
Cells (e.g., PTEN-deficient PC3 or MDA-MB-468) were seeded in 96-well plates and allowed to adhere overnight.[3][6]
-
Compounds were added at various concentrations and the cells were incubated for 72 hours.
-
MTS reagent was added to each well and incubated for 2-4 hours.
-
The absorbance at 490 nm was measured, which is proportional to the number of viable cells.
-
GI50 values (the concentration required to inhibit cell growth by 50%) were determined from the dose-response curves.[8]
In Vivo Tumor Xenograft Models
The in vivo efficacy of lead compounds was evaluated in mouse xenograft models of human cancer.
-
Human cancer cells (e.g., PC3) were implanted subcutaneously into immunocompromised mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Compounds were administered orally at specified doses and schedules.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised and weighed, and pharmacodynamic markers (e.g., p-Akt levels) were assessed.[7]
Signaling Pathways and Experimental Workflows
To visualize the biological context and the drug discovery process, the following diagrams are provided.
Caption: PI3K/AKT Signaling Pathway and Point of AZD8186 Inhibition.
Caption: General Workflow of a Structure-Activity Relationship (SAR) Study.
Conclusion
The discovery of AZD8186 is a testament to the power of systematic structure-activity relationship studies in modern drug discovery. Through careful optimization of the chromen-4-one scaffold, a potent and selective dual PI3Kβ/δ inhibitor with favorable drug-like properties was identified. The detailed SAR data and experimental protocols presented in this guide provide a valuable resource for scientists working on the development of novel kinase inhibitors and targeted cancer therapies. The insights gained from the AZD8186 program can inform future drug discovery efforts aimed at combating cancers with specific genetic vulnerabilities, such as PTEN deficiency.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
(Rac)-AZD8186: A Deep Dive into its Impact on the PI3K/AKT/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of (Rac)-AZD8186 on the PI3K/AKT/mTOR signaling pathway. AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) family, with particular efficacy against the p110β and p110δ isoforms.[1][2] Its activity makes it a compound of significant interest in oncology research, especially in tumors with dysregulated PI3K signaling, such as those with loss of the tumor suppressor PTEN.[2][3]
Mechanism of Action
AZD8186 is an ATP-competitive inhibitor that selectively targets the beta and delta isoforms of PI3K.[4] By inhibiting these specific isoforms, AZD8186 effectively blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[5] The subsequent decrease in AKT activity leads to the modulation of a cascade of downstream targets, including the mammalian target of rapamycin (mTOR), ultimately impacting critical cellular processes such as cell growth, proliferation, survival, and metabolism.[6][7][8]
Quantitative Analysis of AZD8186 Activity
The potency and selectivity of AZD8186 have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of AZD8186 against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kβ | 4[1][2][7] |
| PI3Kδ | 12[1][2] |
| PI3Kα | 35[1][2] |
| PI3Kγ | 675[1][2] |
Table 2: Cellular Activity of AZD8186 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | Assay | IC50 / GI50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN-null | pAKT (Ser473) Inhibition | 3[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN-null | Cell Proliferation (GI50) | 65[2][5] |
| JEKO | Mantle Cell Lymphoma | - | IgM-stimulated pAKT (Ser473) Inhibition | 17[1][5] |
| JEKO | Mantle Cell Lymphoma | - | IgM-stimulated Cell Growth (IC50) | 228[2][5] |
| BT474c | Breast Cancer | PIK3CA-mutant | pAKT (Ser473) Inhibition | 752[1] |
| BT474c | Breast Cancer | PIK3CA-mutant | Cell Proliferation (IC50) | 1981[2] |
| LNCaP | Prostate Cancer | PTEN-mutated | Cell Proliferation (IC50) | 100 ± 92[4] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of AZD8186 and the resulting feedback loops within the PI3K/AKT/mTOR pathway.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of AZD8186.
Western Blot Analysis for Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with AZD8186.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MDA-MB-468, PC3, LNCaP, HCC70) in appropriate media and conditions.[5]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of AZD8186 (e.g., 0, 10, 100, 300, 1000, 3000 nM) for a specified time (e.g., 2 hours).[5]
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT (Ser473), total AKT, p-PRAS40, p-S6, p-FOXO) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Quantify band intensities using densitometry software.
Cell Proliferation Assay (e.g., MTS or CTG)
This assay measures the effect of AZD8186 on the growth and viability of cancer cell lines.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of AZD8186 for a specified duration (e.g., 72 hours).
3. Viability Measurement:
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
For CellTiter-Glo (CTG) assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a microplate reader.
4. Data Analysis:
-
Normalize the results to vehicle-treated control cells.
-
Plot the cell viability against the log concentration of AZD8186.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value using non-linear regression analysis.[5]
Resistance Mechanisms and Future Directions
A key challenge with targeted therapies is the development of resistance. In the context of AZD8186, a notable mechanism of resistance involves the reactivation of the PI3K pathway through a feedback loop.[4][9] Inhibition of PI3Kβ can lead to the derepression of FOXO transcription factors, which in turn can upregulate the expression of receptor tyrosine kinases (RTKs).[9] This leads to the activation of the PI3Kα isoform, thereby circumventing the inhibitory effect of AZD8186 and reactivating downstream AKT signaling.[4][9]
This understanding of resistance has prompted investigations into combination therapies. Preclinical studies have shown that combining AZD8186 with PI3Kα inhibitors or mTOR inhibitors can lead to more durable inhibition of the PI3K pathway and enhanced anti-tumor activity.[4][7][10] Clinical trials have been initiated to evaluate the safety and efficacy of AZD8186 as a monotherapy and in combination with other agents, such as abiraterone acetate and the mTOR inhibitor vistusertib, in patients with advanced solid tumors.[7][10][11] Further research is warranted to identify predictive biomarkers to select patients who are most likely to benefit from AZD8186 treatment.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of (Rac)-AZD8186: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β and δ. The following sections detail the biochemical and cellular activities of AZD8186, presenting quantitative data in structured tables, providing comprehensive experimental protocols, and visualizing key pathways and workflows.
Biochemical Activity and Isoform Selectivity
This compound is a highly potent inhibitor of the PI3Kβ and PI3Kδ isoforms with significant selectivity over PI3Kα and PI3Kγ.[1][2][3][4] This selectivity is crucial for targeting specific cancer dependencies, particularly in tumors with loss of the tumor suppressor PTEN, which become reliant on PI3Kβ signaling.[4]
Table 1: Biochemical Inhibition of PI3K Isoforms by AZD8186
| PI3K Isoform | IC50 (nM) |
| PI3Kβ | 4 |
| PI3Kδ | 12 |
| PI3Kα | 35 |
| PI3Kγ | 675 |
Data compiled from multiple sources indicating the concentration of AZD8186 required to inhibit 50% of the kinase activity in biochemical assays.[1][2][3][4]
Cellular Activity
In cellular contexts, AZD8186 effectively inhibits the PI3K signaling pathway, leading to reduced phosphorylation of downstream effectors like AKT and subsequently inhibiting cell growth and proliferation. Its potency is particularly pronounced in cancer cell lines with PTEN loss.
Table 2: Cellular Inhibitory Activity of AZD8186
| Cell Line | Genetic Background | Assay Type | Endpoint | IC50 / GI50 (nM) |
| MDA-MB-468 | PTEN-null | pAKT (Ser473) Inhibition | IC50 | 3 |
| JEKO | - | IgM-stimulated pAKT (Ser473) | IC50 | 17 |
| BT474c | PIK3CA-mutant | pAKT (Ser473) Inhibition | IC50 | 752 |
| MDA-MB-468 | PTEN-null | Cell Proliferation | GI50 | 65 |
| JEKO | - | IgM-stimulated Cell Growth | IC50 | 228 |
| BT474c | PIK3CA-mutant | Cell Proliferation | IC50 | 1981 |
This table summarizes the cellular activity of AZD8186 in various cancer cell lines, demonstrating its on-target effect on the PI3K pathway and its anti-proliferative activity.[1][2][3]
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: PI3K/AKT signaling pathway inhibited by this compound.
Caption: Workflow for the biochemical PI3K isoform inhibition assay.
Caption: Workflows for cellular proliferation and Western blot assays.
Experimental Protocols
PI3K Isoform Biochemical Assay (Kinase-Glo™)
This protocol outlines the procedure for determining the IC50 values of this compound against recombinant human PI3K isoforms.
Materials:
-
This compound, solubilized in DMSO
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes
-
PI3K reaction buffer (e.g., 50 mM Tris pH 7.4, 0.05% CHAPS, 2.1 mM DTT, 10 mM MgCl2)
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Kinase-Glo™ Plus Luminescent Kinase Assay Kit
-
White 384-well microplates
-
Luminometer (e.g., PHERAstar plate reader)
Procedure:
-
Compound Dispensing: Create a 12-point half-log dilution series of this compound in DMSO. Dispense the compound solutions into the 384-well microplates.
-
Enzyme Addition: Add 3 µL of the appropriate PI3K isoform in Tris buffer to each well.[2] Final enzyme concentrations are approximately 20 nM for PI3Kα and PI3Kβ, 30 nM for PI3Kδ, and 45 nM for PI3Kγ.[1]
-
Pre-incubation: Cover the plate and incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.[2]
-
Reaction Initiation: Add 3 µL of a substrate solution containing PIP2 and ATP to each well to start the enzymatic reaction.[2] Final concentrations in the assay are typically 80 µM for PIP2 and 8 µM for ATP.[1]
-
Enzyme Reaction: Incubate the plate for 80 minutes at room temperature.[2]
-
Reaction Termination and Detection: Add Kinase-Glo™ detection solution to stop the reaction.[2]
-
Signal Development: Cover the plate and incubate for 30 minutes at room temperature to stabilize the luminescent signal.[1][2]
-
Data Acquisition: Read the luminescence signal using a plate reader.[1]
-
Data Analysis: Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic curve.
Cell Proliferation Assay (MTS)
This protocol is used to determine the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, BT474c, JEKO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FCS and 2 mM glutamine)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear, flat-bottom tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the 72-hour assay period. Incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Treat the cells with a dilution series of this compound (e.g., from 0.003 µM to 30 µM) for 72 hours.[1]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol (typically 10-20 µL per 100 µL of media).[1]
-
Incubation: Incubate the plates for 2-4 hours at 37°C until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the concentration of AZD8186 that causes 50% growth inhibition (GI50) by comparing the absorbance of treated cells to untreated control cells.
Western Blot for pAKT (Ser473) Inhibition
This protocol is used to measure the inhibition of AKT phosphorylation at Serine 473 in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL reagent. Capture the chemiluminescent signal with an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pAKT to total AKT to determine the extent of inhibition.
References
(Rac)-AZD8186: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD8186 is a potent and selective small molecule inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[3][4] Loss of the tumor suppressor phosphatase and tensin homolog (PTEN) leads to hyperactivation of the PI3K pathway, particularly through the PI3Kβ isoform, making it a key therapeutic target.[5] AZD8186 has shown significant activity in preclinical models of PTEN-deficient tumors and has been evaluated in clinical trials for various advanced solid tumors.[5][6][7] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.
Pharmacodynamics
The pharmacodynamic activity of AZD8186 is characterized by its selective inhibition of PI3Kβ and PI3Kδ, leading to the suppression of downstream signaling and inhibition of tumor cell growth.
Enzymatic and Cellular Potency
AZD8186 demonstrates high potency against its primary targets, PI3Kβ and PI3Kδ, with selectivity over other PI3K isoforms. This translates to effective inhibition of downstream signaling pathways and cellular proliferation, particularly in cancer cell lines with PTEN deficiency.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PI3Kβ | 4 nM | [1][2][8] |
| PI3Kδ | 12 nM | [1][2][8] | |
| PI3Kα | 35 nM | [1][8] | |
| PI3Kγ | 675 nM | [1][8] | |
| pAKT (Ser473) Inhibition IC50 | MDA-MB-468 (PTEN-null) | 3 nM | [1] |
| JEKO (IgM-stimulated) | 17 nM | [1] | |
| BT474c (PIK3CA-mutant) | 752 nM | [1] | |
| Growth Inhibition GI50 | MDA-MB-468 (PTEN-null) | 65 nM | [1] |
| JEKO (IgM-stimulated) | 228 nM | [1] | |
| BT474c (PIK3CA-mutant) | 1.981 µM | [1] | |
| PTEN-deficient cell lines | <1 µM | [2][5] |
Signaling Pathway Inhibition
AZD8186 effectively suppresses the PI3K/AKT/mTOR signaling cascade in sensitive cancer cells. This is evidenced by a reduction in the phosphorylation of key downstream effectors such as AKT and S6 ribosomal protein.
Caption: this compound inhibits PI3Kβ/δ, blocking the PI3K/AKT/mTOR pathway.
In Vivo Antitumor Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of AZD8186, particularly in tumors with PTEN loss. The antitumor activity is dose-dependent.
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Mouse Xenograft | 786-O (PTEN-null renal) | 12.5-50 mg/kg, BID | Dose-dependent | [9][10] |
| Mouse Xenograft | PC3 (PTEN-deficient prostate) | 100 mg/kg, PO | Significant | [2] |
| Mouse Xenograft | PC3 (PTEN-deficient prostate) | 30 mg/kg with ABT | Increased efficacy | [11] |
| Mouse Xenograft | HCC70 (PTEN-null breast) | 25 mg/kg, BID for 7 days | Suppression of pAKT | [9] |
Pharmacokinetics
The pharmacokinetic profile of AZD8186 has been characterized in both preclinical models and human clinical trials.
Human Pharmacokinetics (Phase I Study)
A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic parameters for AZD8186. The pharmacokinetics were found to be dose-proportional.[3][12][13]
| Parameter | Value | Reference |
| Half-life (single dose) | 2.1 - 6.2 hours (geometric mean) | [14] |
| Dose Proportionality | Observed | [3][12][13] |
| Drug-Drug Interaction | No significant interaction with abiraterone acetate | [3] |
Clinical Dosing Regimens
In Phase I and Ib/II studies, various oral dosing schedules for AZD8186 have been evaluated, both as a monotherapy and in combination with other agents.
| Study Phase | Dosing Regimen | Combination Agent | Reference |
| Phase I | 30-360 mg, BID (5 days on, 2 days off) | Monotherapy | [3] |
| Phase I | 60 mg, BID (5 days on, 2 days off) | Monotherapy | [3][12][13] |
| Phase I | 120 mg, BID (continuous and 5:2) | Monotherapy | [3][12][13] |
| Phase Ib/II | 60 or 120 mg, BID (5 days on, 2 days off) | Paclitaxel | [15] |
| Phase I | 60 or 120 mg, BID (5:2 schedule) | Abiraterone acetate | [3] |
| Phase I | 60 mg, BID (5 days on, 2 days off) | Docetaxel | [6] |
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of this compound.
PI3K Enzyme Inhibition Assay (Kinase-Glo® Based)
This assay evaluates the in vitro inhibition of recombinant PI3K isoforms by AZD8186.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azd-8186 | C24H25F2N3O4 | CID 52913813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of AZD8186 in combination with docetaxel in patients with PTEN-mutated or PIK3CB-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD8186 First Time In Patient Ascending Dose Study [astrazenecaclinicaltrials.com]
- 8. medkoo.com [medkoo.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 15. academic.oup.com [academic.oup.com]
Cellular Targets of (Rac)-AZD8186 in Breast Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-AZD8186 is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kβ and PI3Kδ. In breast cancer, particularly in cell lines with loss of the tumor suppressor phosphatase and tensin homolog (PTEN), AZD8186 has demonstrated significant anti-proliferative and pro-apoptotic effects. This technical guide provides an in-depth overview of the cellular targets of AZD8186 in breast cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for the investigation of its effects.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in the pathogenesis of breast cancer, often driven by mutations in the PIK3CA gene or loss of PTEN function[1]. The dependence of PTEN-deficient tumors on the PI3Kβ isoform makes it a compelling therapeutic target[2][3]. AZD8186 is a small molecule inhibitor that selectively targets PI3Kβ and PI3Kδ, with an IC50 of 4 nM and 12 nM, respectively, showing significant selectivity over PI3Kα (IC50 = 35 nM) and PI3Kγ (IC50 = 675 nM)[4]. This targeted inhibition disrupts the aberrant signaling cascade, leading to reduced tumor cell proliferation and survival. This guide will explore the key cellular and molecular consequences of AZD8186 treatment in breast cancer cell lines.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
AZD8186 exerts its anti-cancer effects by directly inhibiting the kinase activity of PI3Kβ and PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.
The subsequent inhibition of AKT phosphorylation has several downstream consequences:
-
Inhibition of Cell Proliferation: Downregulation of AKT activity leads to the dephosphorylation and activation of the forkhead box O3 (FOXO3a) transcription factor. Activated FOXO3a translocates to the nucleus, where it upregulates the expression of genes involved in cell cycle arrest and apoptosis[5].
-
Induction of Apoptosis: Reduced AKT signaling also impacts other pro-survival proteins, contributing to the induction of programmed cell death.
-
Metabolic Reprogramming: Inhibition of the PI3K pathway by AZD8186 has been shown to regulate key metabolic pathways in PTEN-null tumors[6].
Caption: Workflow for the MTS cell viability assay.
Western Blot Analysis
This protocol is used to assess the effect of AZD8186 on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Breast cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, anti-p-PRAS40, anti-total PRAS40, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the desired concentrations of AZD8186 (e.g., 250 nM) for the specified time (e.g., 2, 24, 48 hours).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control.
Immunofluorescence for FOXO3a Nuclear Translocation
This protocol is used to visualize and quantify the subcellular localization of FOXO3a following AZD8186 treatment.
Materials:
-
Breast cancer cell lines
-
This compound
-
Glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-FOXO3a)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with AZD8186 (e.g., 0.1 and 0.5 µM) for a specified time (e.g., 2 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-FOXO3a antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in a sufficient number of cells using image analysis software (e.g., ImageJ).
Conclusion
This compound is a promising therapeutic agent for breast cancers with a dysregulated PI3K/AKT/mTOR pathway, particularly those with PTEN loss. Its selective inhibition of PI3Kβ and PI3Kδ leads to the effective suppression of downstream signaling, resulting in reduced cell proliferation and increased apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of AZD8186 and other PI3K inhibitors in the context of breast cancer research and drug development. Further studies are warranted to explore potential resistance mechanisms and to identify predictive biomarkers to guide the clinical application of this targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. broadpharm.com [broadpharm.com]
Understanding the Enantiomeric Specificity of AZD8186: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD8186 is a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K), with significant therapeutic potential in the treatment of cancers characterized by PTEN deficiency. This technical guide provides an in-depth analysis of AZD8186, focusing on its nature as a single enantiomer and the implications for its pharmacological activity. All available data indicates that AZD8186 is the (R)-enantiomer of its chemical structure, developed and studied as an enantiomerically pure compound. Information regarding the synthesis or biological activity of the corresponding (S)-enantiomer is not publicly available. This guide will therefore focus on the well-documented properties of the active (R)-enantiomer, AZD8186.
Introduction to AZD8186 and Stereochemistry
AZD8186 is chemically defined as (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide[1]. The designation "(R)" specifies the absolute configuration of the chiral center at the ethylamino side chain. In drug development, isolating a single enantiomer is a critical step, as different enantiomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. The development of AZD8186 as a single enantiomer underscores a commitment to precision targeting and minimizing potential off-target effects that could arise from a racemic mixture.
Quantitative Data on AZD8186 Activity
The following tables summarize the key quantitative data for AZD8186, the (R)-enantiomer.
Table 1: In Vitro Kinase Inhibition Profile of AZD8186
| Kinase Isoform | IC50 (nmol/L) - Biochemical Assay | IC50 (nmol/L) - Cellular Assay | Cell Line |
| PI3Kβ | 4[2][3][4][5] | 3[3][6] | MDA-MB-468 (PTEN-null) |
| PI3Kδ | 12[2][3][4][5] | 17[3][6] | JEKO (IgM-stimulated) |
| PI3Kα | 35[2][3][4][5] | 752[3][6] | BT474c (PIK3CA-mutant) |
| PI3Kγ | 675[2][3][4][5] | Not Reported |
Table 2: Cellular Proliferation and Pathway Inhibition by AZD8186
| Cell Line | Genetic Background | Assay Type | GI50/IC50 (nmol/L) |
| MDA-MB-468 | PTEN-deficient | Proliferation (GI50) | 65[2][3] |
| JEKO | IgM-stimulated | Proliferation (IC50) | 228[2][3] |
| LNCaP | PTEN-mutated | Proliferation (IC50) | 100 ± 92[7] |
| BT474c | PIK3CA-mutant | Proliferation (IC50) | 1981[3] |
| LNCaP | PTEN-mutated | pAkt Inhibition | <10 - 300[2] |
| PC3 | PTEN-null | pAkt Inhibition | <10 - 300[2] |
| MDA-MB-468 | PTEN-deficient | pAkt Inhibition | <10 - 300[2] |
| HCC70 | PTEN-deficient | pAkt Inhibition | <10 - 300[2] |
Signaling Pathway of PI3Kβ and Mechanism of Action of AZD8186
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] In cancers with loss of the tumor suppressor PTEN, this pathway is often constitutively active, primarily through the PI3Kβ isoform.[9] AZD8186 selectively inhibits PI3Kβ, thereby blocking the downstream signaling and leading to decreased tumor cell proliferation and survival.[8]
Caption: PI3Kβ signaling pathway and the inhibitory action of AZD8186.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of AZD8186.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of AZD8186 on the enzymatic activity of purified PI3K isoforms.
Objective: To determine the IC50 of AZD8186 against different PI3K isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant PI3K isoforms (α, β, δ, γ) are used. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the PI3K enzyme, lipid vesicles with PIP2, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Inhibitor Addition: A range of concentrations of AZD8186 is added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow for the phosphorylation of PIP2 to phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of radiolabeled PIP3 produced is quantified using techniques such as scintillation counting or filter-binding assays.
-
Data Analysis: The percentage of inhibition at each AZD8186 concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Western Blot Analysis for Pathway Inhibition
This technique is used to assess the effect of AZD8186 on the phosphorylation status of key downstream proteins in the PI3K pathway within cancer cells.
Objective: To measure the inhibition of Akt phosphorylation (a downstream marker of PI3K activity) in cells treated with AZD8186.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468, PC3) are cultured to a suitable confluency and then treated with various concentrations of AZD8186 for a specified duration.
-
Cell Lysis: After treatment, cells are washed and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added to visualize the protein bands.
-
Data Analysis: The intensity of the p-Akt and total Akt bands is quantified using densitometry. The ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition.
Cell Proliferation Assay
This assay measures the effect of AZD8186 on the growth of cancer cell lines.
Objective: To determine the concentration of AZD8186 that inhibits cell growth by 50% (GI50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a low density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of AZD8186.
-
Incubation: The plates are incubated for a period of several days (typically 3-5 days) to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo). The signal is proportional to the number of viable cells.
-
Data Analysis: The results are normalized to untreated control cells, and the GI50 value is calculated by fitting the data to a dose-response curve.
Enantiomeric Purity and its Importance
The clinical development of AZD8186 as the (R)-enantiomer highlights the importance of stereochemistry in modern drug design. One source indicates an optical purity of 99% enantiomeric excess (e.e.) for the compound used in studies[6].
Caption: Logical relationship between a racemic mixture and its constituent enantiomers.
The rationale for developing a single enantiomer includes:
-
Increased Potency and Selectivity: Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or less active.
-
Improved Therapeutic Index: The distomer can sometimes contribute to side effects or off-target toxicity. Its removal can lead to a safer drug profile.
-
Simplified Pharmacokinetics: The two enantiomers can have different rates of absorption, distribution, metabolism, and excretion. Using a single enantiomer results in a more predictable pharmacokinetic profile.
While there is no publicly available data on the (S)-enantiomer of AZD8186, it is a standard practice in drug discovery to synthesize and test both enantiomers to confirm that the desired activity resides in one and to understand the full pharmacological profile of the chiral compound.
Conclusion
AZD8186 is the (R)-enantiomer of a potent and selective PI3Kβ/δ inhibitor. The available preclinical and clinical data demonstrate its ability to effectively inhibit the PI3K pathway in cancer cells, particularly those with PTEN loss. The development of AZD8186 as an enantiomerically pure compound is a testament to the precision of modern drug design, aiming to maximize therapeutic efficacy while minimizing potential adverse effects. Further research into the synthesis and activity of the (S)-enantiomer would provide a more complete understanding of the structure-activity relationship of this important class of inhibitors. However, based on the current body of literature, the therapeutic potential of this chemical entity is embodied in the (R)-enantiomer, AZD8186.
References
- 1. Azd-8186 | C24H25F2N3O4 | CID 52913813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD8186 |CAS:1627494-13-6 Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-AZD8186 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD8186 is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) and delta (PI3Kδ) isoforms.[1][2] It plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, contributing to tumor cell growth, proliferation, and survival.[3][4] AZD8186 has shown significant anti-tumor activity, particularly in cancers with loss of the tumor suppressor PTEN, where the PI3Kβ isoform is a key driver of tumor progression.[1][5][6] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments.
Mechanism of Action
AZD8186 selectively inhibits the catalytic activity of PI3Kβ and PI3Kδ.[2] In the context of PTEN-deficient tumors, the loss of PTEN function leads to an overactivation of the PI3K/AKT pathway, which becomes highly dependent on the PI3Kβ isoform.[1][5] By inhibiting PI3Kβ, AZD8186 effectively blocks the phosphorylation of AKT, a key downstream effector, leading to the inhibition of cell proliferation and induction of apoptosis in sensitive cancer cell lines.[1][3]
Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by AZD8186. Loss of PTEN function leads to an accumulation of PIP3, resulting in the constitutive activation of this pathway.
Quantitative Data
The following tables summarize the in vitro efficacy of AZD8186 across various cancer cell lines.
Table 1: IC50 Values of AZD8186 for PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kβ | 4 |
| PI3Kδ | 12 |
| PI3Kα | 35 |
| PI3Kγ | 675 |
| Data sourced from MedchemExpress.[2] |
Table 2: Cellular Activity of AZD8186 in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Assay Type | Endpoint | Value (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | p-AKT (Ser473) Inhibition | IC50 | 3 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | Proliferation | GI50 | 65 |
| JEKO | Mantle Cell Lymphoma | N/A | IgM-stimulated Growth | IC50 | 228 |
| BT474c | Breast Cancer | Wild-Type | Growth Inhibition | IC50 | 1981 |
| HCC70 | Triple-Negative Breast Cancer | Null | N/A | N/A | N/A |
| PC3 | Prostate Cancer | Null | N/A | N/A | N/A |
| Data compiled from multiple sources.[2][5] |
Experimental Protocols
The following are generalized protocols for common cell culture experiments involving AZD8186. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
General Experimental Workflow
Protocol 1: Cell Proliferation Assay (e.g., MTS or SRB)
-
Cell Seeding:
-
Culture cells of interest (e.g., MDA-MB-468 for PTEN-null, BT474c for PTEN-wild-type) in appropriate media and conditions.
-
Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Preparation of AZD8186:
-
Prepare a stock solution of AZD8186 in DMSO (e.g., 10 mM). Store at -80°C for long-term storage or -20°C for short-term.[2]
-
On the day of the experiment, prepare serial dilutions of AZD8186 in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the GI50.
-
-
Treatment:
-
Remove the old medium from the 96-well plates and add the medium containing the different concentrations of AZD8186. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
-
Incubation:
-
Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[7]
-
-
Cell Viability Measurement:
-
After incubation, perform a cell viability assay such as MTS or Sulforhodamine B (SRB) staining according to the manufacturer's instructions.[7]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the data to the vehicle-treated control cells and plot a dose-response curve to calculate the GI50 value (the concentration of the drug that causes 50% inhibition of cell growth).
-
Protocol 2: Western Blot Analysis for Pathway Modulation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with AZD8186 at various concentrations (e.g., 250 nM) or for different time points.[8]
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-PRAS40) overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Analyze the band intensities to determine the effect of AZD8186 on the phosphorylation status of key signaling proteins.
-
Troubleshooting and Considerations
-
Solubility: AZD8186 is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Line Sensitivity: The sensitivity of cell lines to AZD8186 is strongly correlated with their PTEN status.[1] PTEN-deficient or mutant cell lines are generally more sensitive.
-
Combination Therapies: AZD8186 has shown synergistic effects when combined with other chemotherapeutic agents like docetaxel or paclitaxel.[1][6][7] When designing combination studies, it is important to determine the optimal concentrations and scheduling of each drug.
-
In Vivo Studies: For in vivo experiments, AZD8186 can be formulated in 0.5% HPMC/0.1% Tween 80.[9] Dosing schedules may vary, and co-administration with a CYP450 inhibitor like ABT can increase exposure.[2][8]
Conclusion
This compound is a valuable tool for investigating the role of the PI3Kβ/δ pathway in cancer, particularly in PTEN-deficient models. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to explore the therapeutic potential of this targeted inhibitor. Adherence to careful experimental design and optimization will ensure reliable and reproducible results.
References
- 1. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. azd8186 - My Cancer Genome [mycancergenome.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I study of AZD8186 in combination with docetaxel in patients with PTEN-mutated or PIK3CB-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (Rac)-AZD8186 In Vivo Studies
Introduction
(Rac)-AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (PI3Kβ) and delta (PI3Kδ) isoforms, with IC50 values of 4 nM and 12 nM, respectively.[1][2] It demonstrates significantly less activity against PI3Kα (IC50 = 35 nM) and PI3Kγ (IC50 = 675 nM).[1][3] AZD8186 primarily targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, particularly those with loss of the tumor suppressor PTEN.[4][5][6] By inhibiting PI3Kβ, AZD8186 can lead to decreased tumor cell proliferation and induction of cell death.[4] These application notes provide detailed protocols for the dissolution and formulation of this compound for in vivo research applications.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
AZD8186 exerts its therapeutic effects by inhibiting the PI3Kβ and PI3Kδ isoforms, crucial components of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6] In cancers with PTEN loss, the PI3K pathway is often hyperactivated, rendering them dependent on PI3Kβ signaling. AZD8186's targeted inhibition of this pathway leads to the suppression of downstream effectors like Akt and mTOR, ultimately resulting in anti-tumor activity.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-AZD8186 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD8186 is a potent and selective dual inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, often driven by the loss of the tumor suppressor PTEN, making PI3K isoforms attractive therapeutic targets.[2][3] AZD8186 has demonstrated significant anti-tumor activity in preclinical models, particularly in tumors with PTEN deficiency.[3][4] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against PI3Kβ and PI3Kδ.
Mechanism of Action
The PI3K family of lipid kinases phosphorylate the 3'-hydroxyl group of phosphoinositides.[5] Class I PI3Ks, including p110α, p110β, p110δ, and p110γ, are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] Upon activation, PI3K converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn modulate a cascade of proteins involved in cellular function. This compound selectively binds to the ATP-binding pocket of p110β and p110δ, preventing the phosphorylation of PIP2 and subsequently inhibiting the downstream signaling cascade.[6]
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound against the four Class I PI3K isoforms.
| PI3K Isoform | This compound IC50 (nM) |
| PI3Kβ | 4[2][7] |
| PI3Kδ | 12[7] |
| PI3Kα | 35[7] |
| PI3Kγ | 675[7] |
Experimental Protocols
In Vitro Kinase Assay for PI3Kβ and PI3Kδ using ADP-Glo™
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
This compound
-
Recombinant human PI3Kβ (p110β/p85α)
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PI3K Lipid Substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[2]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow Diagram:
Caption: Workflow for the in vitro PI3K kinase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series (e.g., 12-point, half-log dilutions) in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Dilute the recombinant PI3Kβ and PI3Kδ enzymes to the desired concentration in Kinase Dilution Buffer (Kinase Assay Buffer supplemented with 50 ng/µL BSA).[2] The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Prepare the PIP2 substrate solution in Kinase Assay Buffer. A typical final concentration is 10-100 µM.
-
Prepare the ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km for ATP for the specific PI3K isoform, typically in the range of 10-100 µM.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound or vehicle (DMSO in kinase assay buffer) to the wells of a white, opaque 384-well plate.
-
Add 2.5 µL of the diluted PI3Kβ or PI3Kδ enzyme solution to each well.
-
Include "no enzyme" controls (containing substrate and ATP but no enzyme) and "vehicle" controls (containing enzyme, substrate, and ATP with vehicle).
-
Gently mix the plate and incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the PIP2/ATP mixture to each well.
-
Mix the plate and incubate for 30-60 minutes at 30°C. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" control luminescence from all other readings.
-
Normalize the data to the "vehicle" control (representing 100% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Caption: The PI3K/AKT/mTOR signaling pathway.
References
- 1. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.es [promega.es]
Application Notes: Cell Viability Assay with (Rac)-AZD8186
(Rac)-AZD8186 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β and δ, with weaker activity against PI3Kα and PI3Kγ. [1][2] Its primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common event in many cancers, often due to mutations such as the loss of the tumor suppressor PTEN.[6][7] Tumors with PTEN deficiency are particularly dependent on PI3Kβ signaling, making AZD8186 a promising therapeutic agent for these cancers.[6][7][8]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[9][10]
Mechanism of Action of AZD8186
AZD8186 is an ATP-competitive inhibitor of PI3Kβ and PI3Kδ.[3] By blocking the activity of these kinases, AZD8186 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent dephosphorylation of AKT and its downstream targets, such as PRAS40 and S6 ribosomal protein, inhibits cell proliferation and can induce apoptosis.[11]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | PTEN Status | Assay | Endpoint | IC50/GI50 (nM) | Reference |
| LNCaP | Prostate Cancer | Null | Proliferation | GI50 | 100 ± 92 | [3] |
| PC3 | Prostate Cancer | Null | Western Blot | pAKT IC50 | <10 - 300 | [11] |
| MDA-MB-468 | Breast Cancer | Null | Proliferation | GI50 | 65 | [1] |
| HCC70 | Breast Cancer | Null | Western Blot | pAKT IC50 | <10 - 300 | [11] |
| BT-549 | Breast Cancer | Null | Not Specified | Not Specified | Not Specified | [3] |
| BT-474 | Breast Cancer | Wild-Type | Proliferation | GI50 | 1981 | [1] |
| JEKO | Mantle Cell Lymphoma | Not Specified | Proliferation | IC50 | 228 | [1] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is adapted for a 96-well plate format but can be scaled for other plate types.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Cancer cell line of interest (e.g., PC3, MDA-MB-468)
-
Complete cell culture medium
-
Sterile 96-well opaque-walled plates (suitable for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay period.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest AZD8186 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of AZD8186 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well of the 96-well plate.
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (untreated cells).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following (Rac)-AZD8186 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-AZD8186 is a potent and selective dual inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) and delta (PI3Kδ) isoforms.[1][2] It has shown significant anti-tumor activity, particularly in cancers with a loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][3][4] Loss of PTEN leads to the upregulation of the PI3K/AKT signaling pathway, and in this context, the PI3Kβ isoform becomes critical for tumor cell growth and survival.[1][3][4][5] AZD8186 effectively inhibits this pathway, leading to decreased phosphorylation of downstream targets such as AKT, PRAS40, and S6 kinase, ultimately resulting in reduced cell proliferation and induction of apoptosis.[3][6][7]
These application notes provide detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis. The provided protocols focus on assessing cell cycle distribution and apoptosis, two key outcomes of AZD8186 treatment.
Mechanism of Action: PI3K/AKT Signaling Inhibition
AZD8186 primarily targets the PI3Kβ and PI3Kδ isoforms, with IC50 values of 4 nM and 12 nM, respectively. It exhibits selectivity over PI3Kα (IC50 = 35 nM) and PI3Kγ (IC50 = 675 nM).[2] In PTEN-deficient cells, the PI3K pathway is constitutively active, leading to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell growth, proliferation, and survival while inhibiting apoptosis. By inhibiting PI3Kβ/δ, AZD8186 blocks the production of PIP3, leading to the deactivation of the AKT signaling cascade.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular effects of this compound across various cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | PTEN Status | Value | Reference |
| IC50 (PI3Kβ) | - | - | 4 nM | [2] |
| IC50 (PI3Kδ) | - | - | 12 nM | [2] |
| IC50 (PI3Kα) | - | - | 35 nM | [2] |
| IC50 (PI3Kγ) | - | - | 675 nM | [2] |
| pAKT (S473) IC50 | MDA-MB-468 | Null | 3 nM | [2] |
| pAKT (S473) IC50 | JEKO | Not specified | 17 nM | [2] |
| pAKT (S473) IC50 | BT474c | Wild-type | 752 nM | [2] |
| GI50 | MDA-MB-468 | Null | 65 nM | [2] |
| GI50 | JEKO | Not specified | 228 nM | [2] |
| GI50 | BT474c | Wild-type | 1.981 µM | [2] |
| GI50 | LNCaP | Null | < 1 µM | [3] |
| GI50 | PC3 | Null | < 1 µM | [3] |
| GI50 | HCC70 | Null | < 1 µM | [3] |
Table 2: Flow Cytometry Data on Apoptosis Induction by AZD8186
| Cell Line | PTEN Status | Treatment | % Annexin V-Positive Cells | Reference |
| MDA-MB-436 | Loss | AZD8186 (2 µM, 72h) | Moderately induced | [8] |
| MDA-MB-468 | Loss | AZD8186 (2 µM, 72h) | Moderately induced | [8] |
| MDA-MB-468 | Loss | Paclitaxel (5 nM, 72h) | ~10% | [8] |
| MDA-MB-468 | Loss | AZD8186 (2 µM) + Paclitaxel (5 nM), 72h | 33% | [8] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing the effect of AZD8186 on cell cycle distribution.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
PTEN-deficient cell lines (e.g., MDA-MB-468, MDA-MB-436)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (typically 60-70% confluency).
-
Treatment: After allowing the cells to adhere overnight, treat them with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 72 hours).[7]
-
Cell Harvesting:
-
Collect the floating cells from the medium.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use an appropriate laser (e.g., 488 nm) for excitation and collect the emission signal in the red channel (e.g., ~610 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Materials:
-
Cells and reagents as listed in Protocol 1.
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A combination treatment with another agent like paclitaxel can also be performed.[8]
-
Cell Harvesting: Collect both floating and adherent cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells twice with cold PBS and then centrifuge.[9]
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (concentrations may vary depending on the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence in the green channel (e.g., ~530 nm) and PI fluorescence in the red channel (e.g., >610 nm).
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates correctly.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Conclusion
The protocols outlined provide a robust framework for investigating the cellular consequences of this compound exposure using flow cytometry. By quantifying changes in cell cycle distribution and the induction of apoptosis, researchers can effectively characterize the anti-proliferative and pro-apoptotic effects of this PI3Kβ/δ inhibitor, particularly in the context of PTEN-deficient cancers. These methods are crucial for preclinical drug evaluation and for understanding the mechanisms underlying the therapeutic potential of AZD8186, both as a single agent and in combination therapies.
References
- 1. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application of (Rac)-AZD8186 in CRISPR Screening for Drug Discovery and Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms, with IC50 values of 4 nM and 12 nM, respectively.[1] It demonstrates significantly less activity against PI3Kα (35 nM) and PI3Kγ (675 nM) isoforms.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3] In tumors with loss of the tumor suppressor PTEN, there is an increased dependence on the PI3Kβ isoform for survival, making it a promising therapeutic target.[3][4] AZD8186 has shown preclinical antitumor activity in PTEN-deficient models, both as a single agent and in combination with other therapies.[4][5]
CRISPR-Cas9 genome-wide screening has emerged as a powerful tool for unbiased identification of genes that modulate cellular responses to therapeutic agents. By systematically knocking out every gene in the genome, researchers can identify genetic vulnerabilities that sensitize cells to a drug or, conversely, genes whose loss confers resistance. This application note will detail the use of this compound in CRISPR screens to identify synthetic lethal partners and resistance mechanisms, providing protocols and data presentation formats relevant to drug development professionals.
Signaling Pathway and Mechanism of Action
AZD8186 exerts its effect by inhibiting the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3Kβ and PI3Kδ. This leads to reduced activation of downstream effectors, including the serine/threonine kinase Akt. The subsequent decrease in Akt phosphorylation affects a multitude of downstream targets, including mTOR, leading to reduced cell proliferation and induction of apoptosis in sensitive cancer cells.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Application in CRISPR Screening
CRISPR screens with AZD8186 can be designed in two primary modalities to uncover different aspects of the drug's interaction with the cancer genome:
-
Negative Selection (Sensitization) Screen: Identifies genes whose knockout enhances the cytotoxic or cytostatic effects of AZD8186. The sgRNAs targeting these "sensitizer" genes will be depleted from the cell population treated with AZD8186 compared to a control population. This approach is valuable for identifying synergistic drug combination targets.
-
Positive Selection (Resistance) Screen: Identifies genes whose knockout confers resistance to AZD8186. The sgRNAs targeting these "resistance" genes will be enriched in the cell population that survives treatment with AZD8186. This helps in understanding mechanisms of drug resistance and predicting patient response.
Experimental Workflow
The general workflow for a pooled, genome-wide CRISPR knockout screen with AZD8186 involves several key stages, from library preparation to data analysis.
Caption: A generalized workflow for a pooled CRISPR knockout screen with AZD8186.
Quantitative Data Summary
The primary output of a CRISPR screen is a list of genes ranked by the enrichment or depletion of their corresponding sgRNAs. This data can be summarized in a table format for clarity and comparison. The following is a representative table of potential hits from a hypothetical screen.
| Rank | Gene Symbol | Description | Log2 Fold Change (AZD8186 vs. DMSO) | p-value | False Discovery Rate (FDR) | Screen Type | Implication |
| 1 | GENE_A | Kinase A | -4.5 | 1.2e-8 | 5.5e-7 | Negative Selection | Knockout sensitizes to AZD8186 |
| 2 | GENE_B | Transcription Factor B | -3.9 | 3.5e-8 | 8.1e-7 | Negative Selection | Knockout sensitizes to AZD8186 |
| 3 | GENE_C | Ubiquitin Ligase C | -3.2 | 1.1e-7 | 1.9e-6 | Negative Selection | Knockout sensitizes to AZD8186 |
| ... | ... | ... | ... | ... | ... | ... | ... |
| 1 | GENE_X | Phosphatase X | 5.2 | 8.9e-9 | 3.2e-7 | Positive Selection | Knockout confers resistance to AZD8186 |
| 2 | GENE_Y | Transporter Y | 4.8 | 2.1e-8 | 6.4e-7 | Positive Selection | Knockout confers resistance to AZD8186 |
| 3 | GENE_Z | Signaling Adaptor Z | 4.1 | 5.6e-8 | 1.2e-6 | Positive Selection | Knockout confers resistance to AZD8186 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Sensitizers to AZD8186
Objective: To identify genes whose knockout renders PTEN-null cancer cells more sensitive to AZD8186 treatment.
Materials:
-
PTEN-null cancer cell line (e.g., PC-3, HCC70) stably expressing Cas9.
-
Genome-scale lentiviral sgRNA library (e.g., GeCKO v2, Brunello).
-
HEK293T cells for lentivirus packaging.
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
Transfection reagent.
-
This compound (dissolved in DMSO).
-
DMSO (vehicle control).
-
Puromycin for selection.
-
Standard cell culture reagents and plasticware.
-
Genomic DNA extraction kit.
-
PCR reagents for sgRNA amplification.
-
Next-generation sequencing platform.
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool, filter (0.45 µm), and concentrate the viral particles. Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Cell Transduction and Selection:
-
Transduce the Cas9-expressing PTEN-null cells with the lentiviral sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 300-500x coverage of the sgRNA library.
-
After 24-48 hours, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be predetermined from a kill curve for the specific cell line.
-
Expand the surviving cells, maintaining library representation.
-
-
AZD8186 Treatment:
-
After selection and expansion (approximately 7-10 days post-transduction to allow for gene knockout), harvest a baseline cell population (T0 sample).
-
Split the remaining cell population into two arms: a control arm treated with DMSO and a treatment arm treated with AZD8186.
-
The concentration of AZD8186 should be predetermined to cause partial growth inhibition (e.g., GI20-GI50) over the course of the screen. This allows for the identification of sensitizing mutations.
-
Culture the cells for 14-21 days (approximately 10-15 population doublings), passaging as needed and maintaining library coverage. Replenish the media with fresh DMSO or AZD8186 every 2-3 days.
-
-
Sample Collection and Genomic DNA Extraction:
-
At the end of the treatment period, harvest cell pellets from both the DMSO and AZD8186 arms. Ensure the pellet size corresponds to at least 300-500x library coverage.
-
Extract genomic DNA from the T0, DMSO, and AZD8186 samples using a commercial kit.
-
-
sgRNA Sequencing and Data Analysis:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.
-
Perform high-throughput sequencing of the PCR amplicons.
-
Align the sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA.
-
Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly depleted in the AZD8186-treated population compared to the DMSO-treated population.
-
Hits are typically ranked based on statistical significance (p-value and FDR).
-
Protocol 2: Validation of Top Sensitizing Gene Hits
Objective: To confirm that the individual knockout of a top candidate gene sensitizes cells to AZD8186.
Materials:
-
Wild-type and Cas9-expressing PTEN-null cells.
-
Individual sgRNA constructs targeting the gene of interest and non-targeting control sgRNAs.
-
Lentiviral production reagents.
-
This compound and DMSO.
-
Reagents for cell viability assays (e.g., CellTiter-Glo, crystal violet).
-
Antibodies for western blot validation of protein knockout.
Methodology:
-
Generate Gene-Specific Knockout Cell Lines:
-
Transduce Cas9-expressing cells with lentivirus carrying individual sgRNAs for the target gene or a non-targeting control.
-
Select transduced cells with puromycin and expand the populations.
-
Validate protein knockout by western blotting.
-
-
Dose-Response Assay:
-
Plate the knockout and control cell populations in 96-well plates.
-
Treat the cells with a range of concentrations of AZD8186 (e.g., 0-10 µM) for 72-96 hours.
-
Measure cell viability using a suitable assay.
-
-
Data Analysis:
-
Normalize the viability data to DMSO-treated controls for each cell line.
-
Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for both the gene-knockout and control cells.
-
A significant leftward shift in the dose-response curve and a lower GI50 value for the knockout cells compared to the control cells validates the gene as a sensitizer to AZD8186.
-
Conclusion
The application of this compound in CRISPR screening provides a powerful, unbiased approach to elucidate the genetic context of its anticancer activity. Negative selection screens can reveal novel synergistic targets for combination therapies, potentially overcoming intrinsic or acquired resistance. Positive selection screens are instrumental in identifying the mechanisms that drive resistance to AZD8186. The detailed protocols and data interpretation frameworks provided here serve as a guide for researchers in oncology and drug development to effectively leverage this technology, ultimately accelerating the discovery of more effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A genome-wide CRISPR-Cas9 knockout screen identifies novel PARP inhibitor resistance genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining for p-AKT (Ser473) after (Rac)-AZD8186 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD8186 is a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[3][4] In tumors with a deficiency in the tumor suppressor PTEN, the PI3K/AKT pathway is often hyperactivated, making it a key therapeutic target. AZD8186 has demonstrated preclinical and clinical activity, particularly in PTEN-deficient tumors, by inhibiting the phosphorylation of AKT (p-AKT), a key downstream effector in the PI3K pathway.
Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the levels of specific proteins within the cellular context of tissue samples. The detection of phosphorylated AKT at serine 473 (p-AKT Ser473) by IHC serves as a valuable pharmacodynamic biomarker to assess the in-situ target engagement and biological activity of PI3K inhibitors like AZD8186.[1] A reduction in p-AKT (Ser473) staining intensity in tumor tissue following AZD8186 treatment provides evidence of pathway inhibition.
These application notes provide a detailed protocol for the immunohistochemical staining of p-AKT (Ser473) in formalin-fixed, paraffin-embedded (FFPE) tissue sections, tailored for studies involving this compound treatment.
Signaling Pathway and Drug Mechanism of Action
The diagram below illustrates the PI3K/AKT signaling pathway and the mechanism of action of AZD8186. In PTEN-deficient tumors, the loss of PTEN's phosphatase activity leads to an accumulation of PIP3, resulting in the constitutive activation of AKT. AZD8186 selectively inhibits PI3Kβ and PI3Kδ, thereby blocking the phosphorylation and activation of AKT.
Caption: PI3K/AKT pathway and AZD8186 inhibition.
Experimental Workflow for p-AKT (Ser473) IHC Staining
The following diagram outlines the key steps in the immunohistochemistry protocol for detecting p-AKT (Ser473) in FFPE tissue sections.
Caption: IHC workflow for p-AKT (Ser473) staining.
Detailed Protocol for p-AKT (Ser473) Immunohistochemistry
This protocol is optimized for the detection of p-AKT (Ser473) in formalin-fixed, paraffin-embedded tissue sections.
Materials and Reagents:
-
Primary Antibody: Rabbit anti-phospho-AKT (Ser473) monoclonal antibody (e.g., Cell Signaling Technology, Cat# 4060).
-
Antigen Retrieval Solution: EDTA buffer (1 mM EDTA, 0.05% Tween 20, pH 9.0) or Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Blocking Buffers:
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or PBS.
-
Protein Block: 10% Normal Goat Serum in PBS.
-
-
Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated).
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Mayer's Hematoxylin.
-
Wash Buffer: PBS (Phosphate Buffered Saline) or TBS (Tris-Buffered Saline) with 0.05% Tween 20.
-
Dehydration Reagents: Graded alcohols (70%, 95%, 100%) and Xylene.
-
Mounting Medium: Permanent mounting medium.
-
Positive Control Slides: FFPE sections from a cell line or tumor known to express high levels of p-AKT (e.g., PTEN-null cancer cell line xenograft).
-
Negative Control Slides: FFPE sections to be stained with isotype control antibody or without primary antibody.
Procedure:
-
Deparaffinization and Rehydration: a. Incubate slides in Xylene for 2 x 5 minutes. b. Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (2 x 3 minutes), 70% ethanol (2 x 3 minutes). c. Rinse in deionized water for 5 minutes.
-
Antigen Retrieval: a. Preheat the antigen retrieval solution to 95-100°C in a water bath or pressure cooker. b. Immerse slides in the preheated solution and incubate for 20-30 minutes. c. Allow slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides in wash buffer for 2 x 5 minutes.
-
Blocking: a. Incubate sections with Peroxidase Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse with wash buffer for 2 x 5 minutes. c. Apply Protein Block and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-p-AKT (Ser473) antibody to the recommended concentration (e.g., 1:50 - 1:100) in antibody diluent. b. Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with wash buffer for 3 x 5 minutes. b. Apply the HRP-conjugated goat anti-rabbit secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature.
-
Signal Detection: a. Rinse slides with wash buffer for 3 x 5 minutes. b. Prepare the DAB substrate solution immediately before use and apply to the sections. c. Incubate for 2-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope). d. Stop the reaction by rinsing with deionized water.
-
Counterstaining: a. Immerse slides in Mayer's Hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water for 5-10 minutes. c. Rinse in deionized water.
-
Dehydration and Mounting: a. Dehydrate sections through graded alcohols: 70% ethanol (1 minute), 95% ethanol (1 minute), 100% ethanol (2 x 1 minute). b. Clear in Xylene for 2 x 2 minutes. c. Apply a coverslip using a permanent mounting medium.
Data Interpretation and Quantification
-
Staining Pattern: Positive p-AKT (Ser473) staining will appear as a brown precipitate (from the DAB substrate). The localization of the staining is critical for interpretation. In many cancer types, activated p-AKT is observed in the cytoplasm and at the cell membrane. Nuclear staining can also be present.
-
Treatment Effect: A significant reduction in the intensity and/or percentage of p-AKT positive tumor cells is expected in tissues treated with an effective dose of this compound compared to vehicle-treated controls.
-
Quantification:
-
H-Score: A semi-quantitative H-score (Histoscore) can be calculated by multiplying the percentage of positive cells at each intensity level by the corresponding intensity score (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong). The final H-score ranges from 0 to 300.
-
Digital Image Analysis: For more objective and precise quantification, digital image analysis software (e.g., HALO) can be used. This allows for the specific quantification of staining intensity within defined cellular compartments, such as the cell membrane, which is a key indicator of active AKT.
-
Quantitative Data Summary
The following table provides an example of how to present quantitative IHC data for p-AKT (Ser473) staining after this compound treatment.
| Treatment Group | N | Mean H-Score (± SD) | Mean % Positive Cells (± SD) | Mean Staining Intensity (± SD) |
| Vehicle Control | 5 | 210 (± 35) | 85 (± 10) | 2.5 (± 0.4) |
| AZD8186 (25 mg/kg) | 5 | 95 (± 20) | 45 (± 8) | 2.1 (± 0.3) |
| AZD8186 (50 mg/kg) | 5 | 40 (± 15) | 20 (± 5) | 2.0 (± 0.2) |
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Inactive primary/secondary antibody | Use fresh or validated antibodies. |
| Improper antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH. | |
| Incorrect antibody dilution | Perform a titration of the primary antibody. | |
| High Background | Non-specific antibody binding | Increase blocking time and use appropriate serum. |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. | |
| Over-development with DAB | Reduce DAB incubation time. | |
| Weak Staining | Low primary antibody concentration | Increase antibody concentration or incubation time. |
| Insufficient antigen retrieval | Increase antigen retrieval time or temperature. |
Conclusion
The immunohistochemical detection of p-AKT (Ser473) is a robust method for assessing the pharmacodynamic effects of the PI3K inhibitor this compound in preclinical and clinical settings. The provided protocol, when followed with appropriate controls and rigorous quantification, can yield valuable insights into the in-situ inhibition of the PI3K/AKT signaling pathway, aiding in the development of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survival Marker: SignalStain® Phospho-Akt (Ser473) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Methods for Detecting (Rac)-AZD8186 Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (PI3Kβ) and delta (PI3Kδ) isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making AZD8186 a promising therapeutic agent. The detection and quantification of AZD8186 and its metabolites in biological matrices are essential for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism and pharmacokinetics (DMPK) studies. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using mass spectrometry-based methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
AZD8186 is an orally bioavailable small molecule that targets the p110β and p110δ catalytic subunits of PI3K. By inhibiting these isoforms, AZD8186 effectively downregulates the PI3K/AKT/mTOR signaling cascade, leading to decreased tumor cell proliferation and survival.[1] Understanding the metabolic fate of AZD8186 is crucial for characterizing its overall exposure, identifying potentially active or toxic metabolites, and establishing a comprehensive pharmacokinetic profile.
Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for the quantitative analysis of drugs and their metabolites in complex biological fluids such as plasma. A validated bioanalytical method for the determination of this compound and its active metabolite, AZ13472080, in plasma has been developed and utilized in clinical trials.[2] This document outlines the key experimental procedures and provides representative protocols for such analyses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for the mass spectrometric analysis of its metabolites.
References
Troubleshooting & Optimization
(Rac)-AZD8186 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of (Rac)-AZD8186. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the successful preparation and application of this potent PI3Kβ/δ inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) and delta (PI3Kδ) isoforms, with IC50 values of 4 nM and 12 nM, respectively.[1][2] It demonstrates significantly less activity against PI3Kα (IC50 = 35 nM) and PI3Kγ (IC50 = 675 nM).[1][2] AZD8186 exerts its effects by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3] This inhibition can lead to decreased tumor cell proliferation and the induction of cell death in cancer cells expressing PI3K.[2][3] Its targeted action against PI3Kβ makes it a subject of investigation for treating tumors with a loss of the tumor suppressor PTEN.
Q2: What are the primary solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[1][4] For in vivo applications, formulations often involve a suspension in vehicles such as 0.5% HPMC/0.1% Tween 80 or a solution containing DMSO, tri-ethylene glycol (TEG), and water.[1][5]
Q3: I am observing precipitation after adding my AZD8186 stock solution to the cell culture medium. What could be the cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue primarily due to its low aqueous solubility. Several factors can contribute to this:
-
High Final Concentration: The intended concentration in the media may surpass the solubility limit of the compound.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of the solution.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.
-
pH and Temperature: The pH of the cell culture medium and temperature fluctuations can influence the solubility of the compound.[6]
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, potentially leading to precipitation.[7][8]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[9] It is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any solvent-related effects on the cells.
Quantitative Data Summary
The following tables provide a summary of the available solubility and formulation data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 35 mg/mL (76.51 mM) | Hygroscopic nature of DMSO can impact solubility; use freshly opened solvent.[1] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | All inhibitors were dissolved to a concentration of 10 mmol/L and stored under nitrogen.[4] |
| 10% DMSO, 60% Triethylene glycol (TEG), 30% Water | 15 mg/mL | For in vivo working solutions. Heat and/or sonication can be used to aid dissolution.[1] |
Note: "≥" indicates that the saturation point was not determined and could be higher.
Table 2: Example Formulations for In Vivo Studies
| Vehicle Composition | Application | Reference |
| 0.5% HPMC / 0.1% Tween 80 (Suspension) | Oral administration in mice. | [5] |
| 10% DMSO / 60% Triethylene glycol (TEG) / 30% Water for Injection (WFI) | Oral administration in mice. | [1][5] |
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the required mass of AZD8186 to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of AZD8186 is 457.47 g/mol .
-
Weighing: Carefully weigh the calculated amount of AZD8186 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Sterilization: If required for your experiment, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Precipitation in Cell Culture Media
Issue: A precipitate is observed in the cell culture plate after adding the this compound working solution.
Workflow for Troubleshooting Precipitation:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Azd-8186 | C24H25F2N3O4 | CID 52913813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.glpbio.com [file.glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Off-target effects of (Rac)-AZD8186 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (Rac)-AZD8186. The information focuses on understanding and mitigating potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target selectivity of AZD8186?
A1: this compound is a potent and highly selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kβ and PI3Kδ.[1][2][3] Biochemical assays have demonstrated its high affinity for these isoforms, with significantly lower activity against PI3Kα and PI3Kγ.[1][2][3][4] This selectivity is crucial for its mechanism of action, particularly in tumors with loss of the tumor suppressor PTEN, which become dependent on PI3Kβ signaling.[3][5]
Q2: Have any off-target effects been reported for AZD8186 at standard concentrations?
A2: Extensive kinase profiling has shown that AZD8186 is remarkably selective. In a KinomeScan screen of 442 kinases, no significant binding was detected at a concentration of 10 μM.[1][2] Furthermore, selectivity for PI3Kβ and PI3Kδ was found to be over 100-fold greater than for 74 other protein and lipid kinases.[1][2] These findings suggest that at standard experimental concentrations (typically in the nanomolar to low micromolar range), off-target effects are unlikely.
Q3: What are the potential off-target effects of AZD8186 at high concentrations?
A3: There is limited published data detailing specific off-target effects of AZD8186 at concentrations significantly exceeding 10 μM. However, it is a general principle for small molecule inhibitors that selectivity can decrease at higher concentrations. In cell lines that are less sensitive to PI3Kβ inhibition, such as those with wild-type PTEN, effects on PI3Kα have been observed at higher concentrations of AZD8186.[1][4] Researchers observing unexpected phenotypes at high concentrations should consider the possibility of off-target kinase inhibition or other unintended molecular interactions.
Q4: How can I determine if the phenotype I am observing is due to an off-target effect of AZD8186?
A4: To determine if an observed cellular phenotype is due to an off-target effect, a systematic approach is recommended. This includes performing a dose-response experiment to see if the phenotype tracks with the on-target IC50, using a structurally different inhibitor of the same target to see if the phenotype is reproduced, and conducting rescue experiments by overexpressing the intended target. If the phenotype persists in these control experiments, it is more likely to be an off-target effect.
Q5: What are some general strategies to minimize the risk of off-target effects in my experiments?
A5: To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of AZD8186 that achieves the desired on-target modulation.[6] It is also advisable to use multiple, structurally distinct inhibitors targeting the same pathway to confirm that the observed phenotype is not specific to the chemical scaffold of AZD8186.[6] Additionally, genetic validation techniques, such as siRNA or CRISPR-mediated knockdown of the intended target, can help confirm that the biological effect is a direct result of inhibiting PI3Kβ/δ.[6]
Troubleshooting Guide
This guide provides a structured approach for troubleshooting experiments where off-target effects of AZD8186 at high concentrations are suspected.
Issue: Unexpected or inconsistent cellular phenotype observed at high concentrations of AZD8186.
| Potential Cause | Troubleshooting Steps | Expected Outcome if Off-Target |
| Off-Target Kinase Inhibition | 1. Perform a dose-response curve: Compare the EC50 for the observed phenotype with the known on-target IC50 for PI3Kβ/δ inhibition in your cell line. 2. Use a structurally unrelated PI3Kβ/δ inhibitor: Treat cells with a different inhibitor that has a distinct chemical structure. 3. Conduct a kinome-wide binding assay: At the high concentration of interest, profile AZD8186 against a broad panel of kinases. | 1. The EC50 for the phenotype is significantly higher than the on-target IC50. 2. The alternative inhibitor does not reproduce the unexpected phenotype. 3. The assay identifies novel kinase targets at the high concentration. |
| Compound-Specific, Non-Kinase Off-Target Effects | 1. Perform a cellular thermal shift assay (CETSA): Identify proteins that are stabilized by AZD8186 binding at high concentrations. 2. Employ chemical proteomics: Use affinity-based probes to pull down binding partners of AZD8186 at high concentrations. 3. Computational prediction: Use in silico tools to predict potential off-target interactions based on the structure of AZD8186.[7][8] | 1. CETSA reveals stabilization of proteins other than PI3Kβ/δ. 2. Chemical proteomics identifies novel, non-kinase binding partners. 3. Computational tools predict plausible off-target interactions that can be experimentally validated. |
| Experimental Artifact | 1. Confirm compound integrity and concentration: Verify the purity and concentration of your AZD8186 stock solution. 2. Review experimental protocol: Ensure consistency in cell density, treatment duration, and assay conditions. 3. Include appropriate controls: Use vehicle-only controls and positive/negative controls for your assay. | 1. Discrepancies in compound quality or concentration are identified. 2. Inconsistencies in the experimental setup are found. 3. Control experiments behave as expected, highlighting a specific issue with the AZD8186 treatment condition. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Reference |
| PI3Kβ | 4 | [1][2][3][4] |
| PI3Kδ | 12 | [1][2][3][4] |
| PI3Kα | 35 | [1][2][3][4] |
| PI3Kγ | 675 | [1][2][3][4] |
Table 2: Kinome Selectivity of this compound
| Assay Platform | Number of Kinases Screened | Concentration | Results | Reference |
| KinomeScan | 442 | 10 μM | No significant binding | [1][2] |
| Protein/Lipid Kinase Panel | 74 | - | >100-fold selectivity for PI3Kβ/δ | [1][2] |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling (Example using KinomeScan)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the final desired screening concentration.
-
Assay Execution: Submit the compound to a commercial KinomeScan service. The compound will be screened at the desired high concentration (e.g., 10 μM or higher) against a panel of several hundred kinases.
-
Data Analysis: The results will be reported as percent of control, indicating the degree of inhibition for each kinase. A lower percentage signifies stronger binding. Typically, a threshold (e.g., >90% inhibition or a specific Kd value) is used to identify significant off-target interactions.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with a high concentration of AZD8186 or a vehicle control (e.g., DMSO) for a specified duration.
-
Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blotting for specific candidate off-targets or by mass spectrometry for a proteome-wide analysis. An increase in the amount of a protein in the soluble fraction of AZD8186-treated cells compared to the control indicates thermal stabilization upon binding.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Logical relationships for experimental off-target validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-AZD8186 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-AZD8186 in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AZD8186?
A1: AZD8186 is a potent and selective inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family. It primarily targets the PI3Kβ (beta) and PI3Kδ (delta) isoforms with high selectivity over PI3Kα (alpha) and PI3Kγ (gamma).[1][2][3] In cancer cells, particularly those with a loss of the tumor suppressor PTEN, the PI3K/AKT/mTOR signaling pathway is often hyperactivated, promoting cell growth, proliferation, and survival.[3][4][5] By inhibiting PI3Kβ, AZD8186 blocks the conversion of PIP2 to PIP3, leading to decreased phosphorylation of AKT and downstream signaling molecules like PRAS40 and S6, ultimately inhibiting tumor cell growth.[6][7]
Q2: Which animal models are most suitable for AZD8186 efficacy studies?
A2: AZD8186 has demonstrated the most significant anti-tumor activity in preclinical models of PTEN-deficient or PTEN-null tumors.[2][4][5][8][9][10] This is because loss of PTEN function leads to an increased dependence on PI3Kβ signaling.[9][11] Commonly used models include xenografts of human cancer cell lines with known PTEN mutations, such as:
Q3: What is a recommended starting dose and schedule for AZD8186 in mice?
A3: Based on published preclinical studies, a common and effective dosing range for AZD8186 as a single agent in mice is 25-50 mg/kg, administered twice daily (b.i.d.) via oral gavage.[1][6][8][12] Some studies have explored higher doses up to 100 mg/kg.[12][13] Both continuous daily dosing and intermittent schedules (e.g., 5 days on, 2 days off) have been shown to be effective.[6][9][14] The optimal dose and schedule will depend on the specific tumor model and experimental goals.
Q4: How should I formulate AZD8186 for oral administration in mice?
A4: AZD8186 is typically formulated as a suspension for oral gavage. A common vehicle is a mixture of hydroxypropyl methylcellulose (HPMC) and Tween 80 in water.[1][6] Another reported formulation for co-administration with other agents is a solution of 10% DMSO, 60% triethylene glycol (TEG), and 30% water for injection (WFI).[1][6] It is recommended to prepare the formulation fresh, though some protocols suggest it can be formulated once weekly.[1][6]
Troubleshooting Guide
Issue 1: Sub-optimal tumor growth inhibition observed.
-
Possible Cause 1: Insufficient Drug Exposure.
-
Solution: AZD8186 has a short half-life in mice, which can lead to intermittent target coverage.[1] Consider increasing the dosing frequency to twice daily (b.i.d.) if not already doing so. In some models, like PC3 xenografts, co-administration with a cytochrome P450 inhibitor like ABT has been used to significantly increase plasma exposure and enhance efficacy.[1][13]
-
-
Possible Cause 2: Tumor Model Resistance.
-
Solution: While PTEN-deficiency is a key sensitivity marker, some PTEN-null tumors may exhibit primary or acquired resistance. This can be due to feedback activation of the PI3K/AKT/mTOR pathway.[8][13] Combining AZD8186 with other agents, such as mTOR inhibitors (e.g., AZD2014/vistusertib) or chemotherapy (e.g., docetaxel), has been shown to overcome resistance and increase anti-tumor activity.[5][6][8]
-
-
Possible Cause 3: Incorrect Formulation or Administration.
-
Solution: Ensure the AZD8186 suspension is homogenous before each administration. Improper formulation can lead to inconsistent dosing. Verify the accuracy of your oral gavage technique to ensure the full dose is delivered to the stomach.
-
Issue 2: Difficulty assessing target engagement in tumors.
-
Possible Cause: Timing of Sample Collection.
-
Solution: The pharmacodynamic (PD) effects of AZD8186, such as the inhibition of pAKT, are transient. To observe maximal target inhibition, it is crucial to collect tumor samples at the right time point after the last dose. Studies show significant pAKT reduction as early as 30 minutes to 2 hours post-dose.[6][15] It is recommended to perform a pilot time-course experiment to determine the optimal PD sampling window for your specific model.
-
-
Possible Cause: Insufficient Dose.
Data Summary Tables
Table 1: this compound In Vivo Dosages and Schedules
| Animal Model | Cancer Type | Dosage | Dosing Schedule | Route | Efficacy Outcome | Reference |
| HCC70 Xenograft | TNBC | 25 mg/kg | Twice Daily | Oral | 62% Tumor Growth Inhibition | [1] |
| HCC70 Xenograft | TNBC | 50 mg/kg | Twice Daily | Oral | 85% Tumor Growth Inhibition | [1] |
| MDA-MB-468 Xenograft | TNBC | 25 mg/kg | Twice Daily | Oral | 47% Tumor Growth Inhibition | [1] |
| MDA-MB-468 Xenograft | TNBC | 50 mg/kg | Twice Daily | Oral | 76% Tumor Growth Inhibition | [1] |
| PC3 Xenograft | Prostate | 30 mg/kg (+ABT) | Twice Daily | Oral | 86% Tumor Growth Inhibition | [1] |
| 786-O Xenograft | Renal | 12.5 - 50 mg/kg | Twice Daily | Oral | Dose-dependent tumor growth inhibition | [8][12] |
| HID28 Xenograft | Prostate | 50 mg/kg | Twice Daily | Oral | 79% Tumor Growth Inhibition | [1] |
Table 2: Pharmacodynamic Biomarkers for AZD8186
| Biomarker | Change with AZD8186 | Purpose | Sample Type | Reference |
| p-AKT (Ser473/Thr308) | Decrease | Measures direct inhibition of PI3K pathway | Tumor Lysate | [6][7] |
| p-PRAS40 | Decrease | Measures downstream inhibition of AKT signaling | Tumor Lysate | [6][7] |
| p-S6 | Decrease | Measures downstream inhibition of mTORC1 signaling | Tumor Lysate | [7] |
| Nuclear FOXO3a | Increase | Measures functional consequence of AKT inhibition | Tumor Tissue (IHC) | [6] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Animal Model: Use female athymic nude mice (8-12 weeks old).
-
Tumor Implantation: Implant tumor cells (e.g., 1 x 10^6 HCC70 cells) mixed 1:1 with Matrigel subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow tumors to reach a mean volume of approximately 150-200 mm³.
-
Group Randomization: Randomize animals into treatment groups (minimum of 8 animals per group)[1][6].
-
Drug Formulation: Prepare AZD8186 as a suspension in HPMC/Tween.[1][6]
-
Administration: Administer vehicle or AZD8186 (e.g., 50 mg/kg) via oral gavage twice daily, with doses spaced 6-8 hours apart.[1][6]
-
Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.
-
Endpoint: Continue dosing for the specified duration (e.g., 21-30 days) or until tumors in the control group reach a predetermined maximum size.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Study Design: Use tumor-bearing mice from an efficacy study or a dedicated satellite group.
-
Dosing: Administer a single dose of vehicle or AZD8186 at the desired concentration (e.g., 50 mg/kg).
-
Sample Collection: Euthanize animals and collect tumor tissue at specified time points post-dose (e.g., 2, 6, and 8 hours).[6]
-
Tissue Processing: Immediately snap-freeze tumor samples in liquid nitrogen and store at -80°C until analysis.
-
Western Blot Analysis:
-
Homogenize tumor tissue and extract proteins using a suitable lysis buffer.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
Quantify band intensity to determine the percent inhibition of phosphorylation relative to vehicle-treated controls.[8][12]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azd8186 - My Cancer Genome [mycancergenome.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of AZD8186 in combination with docetaxel in patients with PTEN-mutated or PIK3CB-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting resistance to (Rac)-AZD8186 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kβ/δ inhibitor, (Rac)-AZD8186.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kβ and PI3Kδ.[1][2] It shows selectivity over PI3Kα and PI3Kγ.[1][2] In cancer cells, particularly those with loss of the tumor suppressor PTEN, the PI3K pathway is often hyperactivated, relying on the PI3Kβ isoform for signaling.[3][4] AZD8186 blocks the catalytic activity of PI3Kβ/δ, leading to reduced phosphorylation of downstream effectors like AKT and S6 kinase, ultimately inhibiting cell proliferation and survival.[3]
Q2: Which cancer cell lines are most sensitive to AZD8186?
A2: Cancer cell lines with loss of PTEN function are particularly sensitive to AZD8186.[2][3][4] This is because PTEN is a negative regulator of the PI3K pathway, and its absence leads to a dependence on PI3Kβ signaling. Examples of sensitive cell lines include the triple-negative breast cancer lines MDA-MB-468 and HCC70, and the prostate cancer lines LNCaP and PC3.[3]
Q3: What are the known mechanisms of resistance to AZD8186?
A3: Resistance to PI3K inhibitors, including AZD8186, can arise through several mechanisms:
-
Feedback activation of PI3Kα: Inhibition of PI3Kβ can lead to a compensatory upregulation and activation of the PI3Kα isoform, which can then sustain downstream signaling and promote cell survival.[5]
-
Activation of parallel signaling pathways: Cancer cells can bypass PI3Kβ inhibition by activating alternative pro-survival pathways, such as the MAPK/ERK pathway.
-
Upregulation of receptor tyrosine kinases (RTKs): Increased expression and signaling from RTKs like HER3 and IGF-1R can reactivate the PI3K pathway.
-
Genetic alterations: Acquired mutations in other components of the PI3K pathway can also confer resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell viability after AZD8186 treatment in a PTEN-null cell line. | 1. PI3Kα-mediated resistance: The cell line may have developed resistance through the activation of PI3Kα. 2. Suboptimal drug concentration: The concentration of AZD8186 may be too low to achieve complete pathway inhibition. 3. Cell line integrity: The PTEN status of the cell line may have changed over multiple passages. | 1. Co-inhibit PI3Kα: Treat cells with a combination of AZD8186 and a PI3Kα-selective inhibitor (e.g., BYL-719).[5] 2. Dose-response experiment: Perform a dose-response curve to determine the optimal GI50 concentration for your specific cell line. 3. Verify PTEN status: Confirm the absence of PTEN protein expression by Western blot or IHC, or check for gene deletion by FISH or sequencing.[6][7] |
| No decrease in p-AKT levels observed by Western blot after AZD8186 treatment. | 1. Short treatment duration: The treatment time may be insufficient to observe a significant decrease in p-AKT. 2. Feedback loop activation: Inhibition of PI3Kβ may have triggered a rapid feedback loop that reactivates AKT. 3. Antibody issues: The primary or secondary antibodies used for Western blotting may not be optimal. | 1. Time-course experiment: Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal time point for observing p-AKT inhibition.[5] 2. Analyze earlier time points: Check for p-AKT inhibition at very early time points (e.g., 30 minutes, 1 hour). 3. Validate antibodies: Use a positive control (e.g., a different PI3K inhibitor with known effects) and a negative control to validate your antibodies. |
| Inconsistent results in cell viability assays. | 1. Cell seeding density: Inconsistent cell numbers at the start of the experiment. 2. Drug stability: Degradation of AZD8186 in the cell culture medium. 3. Assay type: The chosen viability assay may not be optimal for the cell line or treatment conditions. | 1. Optimize cell seeding: Perform a cell titration experiment to determine the optimal seeding density for your assay duration. 2. Prepare fresh drug solutions: Always prepare fresh dilutions of AZD8186 from a stock solution for each experiment. 3. Try alternative assays: Consider using different viability assays that measure different cellular parameters (e.g., MTT, CellTiter-Glo, Sulforhodamine B).[8][9] |
Quantitative Data Summary
Table 1: In Vitro Potency of AZD8186
| Target | Assay Type | IC50 / GI50 | Reference |
| PI3Kβ | Biochemical Assay | 4 nM | [1][2] |
| PI3Kδ | Biochemical Assay | 12 nM | [1] |
| PI3Kα | Biochemical Assay | 35 nM | [1] |
| PI3Kγ | Biochemical Assay | 675 nM | [1] |
| MDA-MB-468 (PTEN-null breast cancer) | Cell Proliferation (GI50) | 65 nM | [1] |
| JEKO (Mantle cell lymphoma) | Cell Proliferation (IC50) | 228 nM | [1] |
| BT474c (PIK3CA-mutant breast cancer) | Cell Proliferation (IC50) | 1.981 µM | [1] |
| LNCaP (PTEN-null prostate cancer) | Cell Proliferation (GI50) | ~100 nM | [3] |
| PC3 (PTEN-null prostate cancer) | Cell Proliferation (GI50) | ~300 nM | [3] |
| HCC70 (PTEN-null breast cancer) | Cell Proliferation (GI50) | ~100 nM | [3] |
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway and AZD8186 Inhibition
Caption: The PI3K/AKT signaling pathway and the inhibitory action of AZD8186.
Troubleshooting Workflow for AZD8186 Resistance
Caption: A logical workflow for troubleshooting resistance to AZD8186 in vitro.
Key Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of AZD8186 (and/or other inhibitors) for 72 hours.[8] Include a vehicle-only control (e.g., DMSO).
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of cell growth inhibition against the drug concentration.
Western Blot for PI3K Pathway Proteins
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key PI3K pathway proteins (e.g., p-AKT Ser473, total AKT, p-S6, total S6, PTEN, and β-actin as a loading control) overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
PTEN Status Determination by Immunohistochemistry (IHC)
-
Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) cell blocks or tumor tissue sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by heat-induced epitope retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a validated primary antibody against PTEN.
-
Detection System: Use a polymer-based detection system with a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Scoring: A pathologist scores the PTEN expression based on the intensity and percentage of stained tumor cells. Loss of PTEN is typically defined as complete absence of staining in the tumor cells with positive staining in surrounding normal tissue as an internal control.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PTEN loss detection in prostate cancer: comparison of PTEN immunohistochemistry and PTEN FISH in a large retrospective prostatectomy cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
How to prevent degradation of (Rac)-AZD8186 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of (Rac)-AZD8186 to prevent its degradation in solution. The following information is curated to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO.[1] For in vivo studies, a stock solution in DMSO can be further diluted with other co-solvents. One suggested formulation involves a clarified DMSO stock solution mixed with TEG and WFI (Water for Injection), which should be prepared fresh and used immediately.[2]
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is crucial to maintain the stability of this compound. Recommendations are summarized in the table below. The solid compound is stable for short periods at ambient temperature, sufficient for shipping.[1]
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A3: It is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] This practice minimizes the potential for degradation and ensures the consistency of your experimental results.
Q4: What is the known stability of this compound in aqueous solutions or cell culture media?
A4: While specific data on the aqueous stability of this compound is limited in publicly available literature, it is best practice to prepare working solutions in aqueous buffers or cell culture media fresh for each experiment from a DMSO stock. For in vivo experiments, it is also recommended to prepare the working solution on the day of use.[3]
Troubleshooting Guide: Preventing Degradation
If you suspect degradation of your this compound solution, consider the following potential causes and solutions.
| Observation | Potential Cause | Recommended Action |
| Reduced or inconsistent activity in assays | Compound degradation due to improper storage. | Ensure the compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh working solutions for each experiment. |
| Compound degradation due to repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to minimize freeze-thaw events. | |
| Instability in aqueous experimental buffer. | Prepare aqueous working solutions immediately before use. Minimize the time the compound spends in aqueous buffer before being added to the assay. | |
| Precipitation in the final dilution | Poor solubility in the aqueous buffer. | Optimize the final concentration of DMSO or other co-solvents in your working solution, ensuring it is compatible with your experimental system. Sonication may aid in dissolution.[3] |
| Discoloration of the solution | Potential chemical degradation (e.g., oxidation). | Discard the solution. Prepare a fresh solution from a new aliquot of the DMSO stock or from the solid compound. Ensure solvents are of high purity. |
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Compound | 0 - 4°C | Short-term (days to weeks) | Keep dry and dark.[1] |
| -20°C | Long-term (months to years) | Keep dry and dark.[1] | |
| Stock Solution in DMSO | 0 - 4°C | Short-term (days to weeks) | |
| -20°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles.[1][3] | |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your experimental buffer or cell culture medium to the final desired concentration immediately before adding to your cells or assay.
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
Visualizations
Caption: PI3K signaling pathway inhibited by this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting flowchart for this compound activity issues.
References
Technical Support Center: (Rac)-AZD8186 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of (Rac)-AZD8186.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the beta (β) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K).[1] It functions by blocking the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to decreased tumor cell proliferation and survival. Its selectivity for PI3Kβ and PI3Kδ is intended to offer a better therapeutic window with reduced toxicity compared to pan-PI3K inhibitors.[1] AZD8186 has shown significant activity in tumors with loss of the tumor suppressor PTEN, which leads to hyperactivation of the PI3Kβ isoform.[2][3]
Q2: What are the known in vivo toxicities of AZD8186 from preclinical and clinical studies?
In preclinical animal models, specific adverse events are not extensively detailed in publicly available literature, but studies have established effective dose ranges.[4][5] In a Phase I clinical study, the most common adverse events observed with AZD8186 monotherapy were gastrointestinal symptoms (including diarrhea and nausea) and rash.[3][6] Dose-limiting toxicities were primarily rash.[3][6][7]
Q3: What are the general toxicities associated with the PI3K inhibitor class that I should be aware of?
The broader class of PI3K inhibitors is associated with a range of on-target toxicities due to the central role of the PI3K pathway in normal physiological processes.[8] Researchers should be vigilant for:
-
Hyperglycemia: Particularly with inhibitors targeting the PI3Kα isoform, but can occur with others.[8][9]
-
Diarrhea and Colitis: Frequent gastrointestinal side effects.[2][8]
-
Hepatotoxicity: Elevated liver enzymes have been reported.[10]
-
Pneumonitis: An inflammatory lung condition, though less common.[11]
-
Hypertension: Can occur with some PI3K inhibitors.[11]
Troubleshooting Guide: Minimizing In Vivo Toxicity
Issue 1: Observed Skin Rash or Dermatitis in Animal Models
-
Possible Cause: On-target inhibition of PI3K signaling in the skin. Rash was a dose-limiting toxicity in clinical trials of AZD8186.[3][6][7]
-
Troubleshooting Steps:
-
Dose Reduction: This is the most straightforward approach. If toxicity is observed, consider a dose de-escalation in subsequent cohorts.
-
Intermittent Dosing: A 5-days-on, 2-days-off schedule has been used in clinical trials, which may help mitigate cumulative toxicity.[3][6][7] This approach can maintain efficacy while allowing for recovery.[12]
-
Supportive Care: For mild to moderate skin reactions, topical corticosteroids may be considered, though their use should be carefully evaluated for potential systemic effects and impact on the study endpoint.
-
Systematic Monitoring: Implement a scoring system for dermatitis in your study protocol to objectively assess the severity and progression of skin toxicity.
-
Issue 2: Gastrointestinal Toxicity (Diarrhea, Weight Loss)
-
Possible Cause: On-target effects of PI3K inhibition in the gastrointestinal tract. This is a known side effect of AZD8186 and other PI3K inhibitors.[3][8]
-
Troubleshooting Steps:
-
Dose Adjustment: Reduce the dose of AZD8186.
-
Dietary Support: Ensure animals have easy access to hydration and palatable, high-calorie food to counteract weight loss.
-
Antidiarrheal Agents: The use of agents like loperamide can be considered, but potential impacts on drug absorption and metabolism should be investigated.
-
Monitor Gut Health: In-depth analysis could include histopathology of the GI tract at the study endpoint to assess for signs of colitis.
-
Issue 3: Hyperglycemia
-
Possible Cause: While more common with PI3Kα inhibitors, inhibition of other isoforms can also impact glucose metabolism.[1][8]
-
Troubleshooting Steps:
-
Blood Glucose Monitoring: Regularly monitor blood glucose levels, especially during the initial phase of dosing.
-
Dietary Management: A ketogenic diet has been explored in preclinical models to enhance the efficacy and reduce the toxicity of PI3K inhibitors by preventing insulin feedback.[8]
-
Combination Therapy: Co-administration with metformin, an insulin-sensitizing agent, has been suggested as a strategy to manage hyperglycemia and potentially enhance anti-tumor efficacy.[8]
-
Quantitative Data Summary
Table 1: In Vitro Potency of AZD8186
| PI3K Isoform | IC50 (nM) |
| PI3Kβ | 4 |
| PI3Kδ | 12 |
| PI3Kα | 35 |
| PI3Kγ | 675 |
(Data sourced from MedchemExpress)[11]
Table 2: Preclinical In Vivo Dosing of AZD8186
| Animal Model | Tumor Type | Dose | Efficacy |
| Mouse Xenograft | PTEN-null TNBC (HCC70) | 25 mg/kg, BID | 62% tumor growth inhibition |
| Mouse Xenograft | PTEN-null TNBC (HCC70) | 50 mg/kg, BID | 85% tumor growth inhibition |
| Mouse Xenograft | PTEN-null Prostate (PC3) | 25 mg/kg, BID | 59% tumor growth inhibition |
| Mouse Xenograft | PTEN-null Prostate (PC3) | 50 mg/kg, BID | 64% tumor growth inhibition |
| Mouse Xenograft | PTEN-null Prostate (PC3) | 30 mg/kg + ABT (CYP450 inhibitor), BID | 86% tumor growth inhibition |
(Data sourced from MedchemExpress and AACR Journals)[4][13]
Table 3: Clinically Observed Adverse Events (Phase I, Monotherapy)
| Adverse Event | Frequency | Dose-Limiting Toxicity (DLT) |
| Gastrointestinal Symptoms | Most Common | No |
| Rash | Common | Yes |
(Data sourced from Clinical Cancer Research and AACR Journals)[3][7]
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Housing: Standard pathogen-free conditions with ad libitum access to food and water.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 PTEN-null cancer cells (e.g., PC3 or HCC70) in the flank.
-
Treatment Groups (n=8-10 mice/group):
-
Vehicle control (e.g., 10% DMSO / 60% TEG / 30% Water for Injection)[13]
-
AZD8186 at 25 mg/kg, orally, twice daily (BID)
-
AZD8186 at 50 mg/kg, orally, BID
-
AZD8186 at a higher dose (e.g., 75 mg/kg), orally, BID
-
-
Dosing and Formulation:
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers twice weekly.
-
Body Weight: Record body weight twice weekly as an indicator of general health.
-
Clinical Observations: Daily cage-side observations for signs of toxicity, including changes in posture, activity, fur texture, and signs of diarrhea.
-
Dermatological Scoring: Twice weekly, score skin for rash/dermatitis on a scale of 0-4 (0=normal, 1=mild erythema, 2=moderate erythema with scaling, 3=severe erythema/scaling, 4=ulceration).
-
Blood Glucose: Measure blood glucose from tail vein weekly, 2-4 hours post-dose.
-
-
Endpoint and Analysis:
-
Euthanize mice if tumor volume exceeds 2000 mm³, body weight loss is >20%, or severe toxicity is observed.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry (including liver enzymes).
-
Perform histopathological analysis of major organs (liver, GI tract, skin, etc.).
-
Visualizations
References
- 1. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
(Rac)-AZD8186 not inhibiting AKT phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (Rac)-AZD8186. The information is tailored for researchers, scientists, and drug development professionals encountering issues with their experiments, particularly the lack of AKT phosphorylation inhibition.
Frequently Asked Questions (FAQs)
Q1: We are not observing inhibition of AKT phosphorylation after treating our cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of observed AKT phosphorylation inhibition. Here are some key possibilities to investigate:
-
Cell Line Context: The genetic background of your cell line is crucial. This compound is a potent inhibitor of PI3Kβ and PI3Kδ isoforms.[1][2] Its efficacy in inhibiting AKT phosphorylation is most pronounced in cell lines with a functional dependence on PI3Kβ, often those with PTEN loss.[1][3] In cell lines where the PI3K pathway is driven by PI3Kα (e.g., those with PIK3CA mutations), AZD8186 is significantly less potent.[1][2]
-
Compensatory Signaling and Pathway Reactivation: A well-documented phenomenon with selective PI3K inhibitors is the rebound or reactivation of AKT phosphorylation after an initial period of inhibition.[4] This can occur as quickly as a few hours after treatment.[4] This reactivation is often mediated by other PI3K isoforms, particularly PI3Kα, as a feedback mechanism.[4]
-
Incorrect Drug Concentration: While potent, the effective concentration of AZD8186 can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Experimental Timing: The kinetics of AKT phosphorylation inhibition and subsequent rebound are critical. You may be observing the rebound phase. A time-course experiment is highly recommended to capture the initial inhibition. Maximum inhibition of AKT phosphorylation has been observed as early as 30 minutes to 2 hours post-treatment, with rebound occurring several hours later.[4]
-
Drug Stability and Handling: Ensure that the compound has been stored and handled correctly to maintain its activity.
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule inhibitor that selectively targets the class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kβ and PI3Kδ.[1][2][5] By inhibiting these kinases, AZD8186 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase AKT. Therefore, inhibition of PI3Kβ/δ by AZD8186 is expected to lead to a decrease in the phosphorylation and activation of AKT, subsequently affecting downstream pathways involved in cell growth, proliferation, and survival.[5][6]
Q3: In which types of cancer cell lines is this compound expected to be most effective?
A3: The sensitivity of cancer cell lines to AZD8186 is strongly associated with the loss or mutation of the tumor suppressor gene PTEN.[1][3] PTEN is a phosphatase that antagonizes the PI3K pathway by dephosphorylating PIP3. In PTEN-deficient tumors, there is an over-activation of the PI3K/AKT pathway, which often becomes dependent on the PI3Kβ isoform. Therefore, prostate and triple-negative breast cancers with PTEN loss are particularly sensitive to AZD8186.[1][3]
Q4: Can resistance to this compound develop?
A4: Yes, resistance or reduced sensitivity to AZD8186 can occur. One of the key mechanisms is the feedback reactivation of the PI3K/AKT/mTOR pathway.[7] Inhibition of PI3Kβ can lead to a compensatory activation of PI3Kα, which can overcome the inhibitory effect of AZD8186 and lead to the rebound of AKT phosphorylation.[4] Other potential resistance mechanisms may involve signaling through parallel pathways like the RAS-MEK-ERK pathway.[8]
Troubleshooting Guide
If you are not observing the expected inhibition of AKT phosphorylation, follow this troubleshooting workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. azd8186 - My Cancer Genome [mycancergenome.org]
- 7. researchgate.net [researchgate.net]
- 8. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of (Rac)-AZD8186
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of (Rac)-AZD8186, a potent and selective inhibitor of PI3Kβ and PI3Kδ.
I. Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the preclinical development of this compound, particularly those related to its oral bioavailability.
Issue 1: Low and/or Variable Oral Bioavailability in Preclinical Species
-
Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and how can we address this?
-
Answer: Low and variable oral bioavailability is a common challenge for kinase inhibitors, which are often poorly soluble in water. The primary reasons for this issue with this compound could be related to its dissolution rate or permeability. Here’s a systematic approach to troubleshoot this problem:
Step 1: Physicochemical Characterization
A thorough understanding of the compound's properties is the first step. While specific data for this compound's aqueous solubility and permeability are not publicly available, it is known to have "suitable physical properties for oral administration" due to its lower lipophilicity compared to earlier compounds in its class[1]. However, as a kinase inhibitor, it is likely to be a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Step 2: Identify the Rate-Limiting Step
To select the right formulation strategy, you need to determine if the primary bottleneck is dissolution or permeation. In vitro assays can provide valuable insights.
Step 3: Formulation Optimization Strategies
Based on the likely low solubility of this compound, here are several formulation strategies to consider. Preclinical studies have successfully used a suspension of AZD8186 in HPMC/Tween for oral dosing[2].
Strategy Principle Advantages Considerations Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, enhancing dissolution rate. Simple and widely used technique. Can lead to particle aggregation. May not be sufficient for very poorly soluble compounds. Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility and dissolution than the crystalline form. Significant improvement in oral absorption. Potential for recrystallization during storage, affecting stability. Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nanoemulsion upon contact with gastrointestinal fluids, increasing the drug's solubility and absorption. Can significantly enhance bioavailability and reduce food effects. Requires careful selection of excipients to ensure compatibility and stability. Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility. Improves solubility and dissolution rate. The large size of cyclodextrins may limit the drug loading capacity.
Issue 2: Discrepancy Between In Vitro Dissolution and In Vivo Performance
-
Question: Our formulation of this compound shows promising dissolution profiles in vitro, but this is not translating to good bioavailability in vivo. What could be the reason?
-
Answer: This is a common issue that can arise from several factors:
-
Precipitation in the Gastrointestinal (GI) Tract: The formulation may initially release the drug in a supersaturated state, but the drug may then precipitate in the GI tract before it can be absorbed.
-
First-Pass Metabolism: this compound may be subject to significant metabolism in the gut wall or liver. Preclinical studies in mice have indicated a short half-life, and co-administration with a cytochrome P450 inhibitor was used to increase exposure[2].
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the GI lumen.
Troubleshooting Steps:
-
Simulated GI Fluids: Conduct in vitro dissolution and precipitation studies in biorelevant media that mimic the conditions of the stomach and intestines (e.g., FaSSIF and FeSSIF).
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Caco-2 Permeability Assays: This in vitro model can help determine the intestinal permeability of the drug and identify if it is a substrate for efflux transporters.
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms β (beta) and δ (delta)[2][3]. It functions by blocking the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and leads to decreased tumor cell proliferation[4][5][6]. Its activity is particularly pronounced in tumors with a deficiency of the PTEN tumor suppressor, as these tumors are highly dependent on the PI3Kβ isoform[3].
-
-
Q2: What is known about the pharmacokinetics of this compound from clinical trials?
-
A2: In a Phase I clinical trial, this compound was administered orally to patients with advanced solid tumors. The drug was found to be rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of 1.2 to 4.1 hours after a single dose and 1.5 to 3.0 hours after multiple doses. The pharmacokinetics were observed to be dose-proportional[7][8][9].
-
-
Q3: What formulations of this compound have been used in studies?
-
Q4: Are there any known drug-drug interactions to consider with this compound?
-
A4: The Phase I clinical trial data indicated that the pharmacokinetics of AZD8186 were not affected by co-administration with abiraterone acetate or vistusertib[7][9]. However, preclinical studies in mice showed that co-administration with a cytochrome P450 inhibitor significantly increased the exposure of AZD8186, suggesting that it may be a substrate for CYP enzymes[2]. This should be considered when designing preclinical experiments.
-
III. Experimental Protocols
1. Protocol for In Vivo Oral Bioavailability Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation.
-
Animals: Male or female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals should be fasted overnight before dosing.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 1-2 mg/kg in a solubilizing vehicle like 10% DMSO, 40% PEG300, 50% saline).
-
Group 2: Oral (PO) administration of the this compound test formulation (e.g., 10 mg/kg).
-
-
Procedure:
-
Administer the compound to each group via the respective route.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
IV. Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for improving the oral bioavailability of this compound.
References
- 1. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azd-8186 | C24H25F2N3O4 | CID 52913813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. azd8186 - My Cancer Genome [mycancergenome.org]
- 7. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Experiments with PI3K Inhibitors like (Rac)-AZD8186
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with PI3K inhibitors, with a focus on compounds like (Rac)-AZD8186.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the beta (β) isoform of phosphoinositide-3 kinase (PI3K)[1]. It also shows activity against the delta (δ) isoform[2][3]. By selectively inhibiting PI3Kβ, AZD8186 blocks the PI3K/Akt/mTOR signaling pathway, which can lead to a decrease in tumor cell proliferation and induce cell death in cancer cells where this pathway is dysregulated[1]. This targeted approach may offer greater efficacy and reduced toxicity compared to pan-PI3K inhibitors[1]. The loss of the tumor suppressor PTEN often results in the upregulation of the PI3K/AKT pathway, which appears to be dependent on the PI3Kβ isoform, making inhibitors like AZD8186 particularly relevant in PTEN-deficient cancers[3][4].
Q2: What are the most common reasons for seeing no effect or a reduced effect of my PI3K inhibitor in cell culture experiments?
A2: Several factors can contribute to a lack of inhibitor efficacy in in vitro experiments:
-
Cell Line Insensitivity: The cell line may not be dependent on the PI3K pathway for survival and proliferation. This is particularly true if the cells lack activating mutations in the PI3K pathway (e.g., PIK3CA mutations) or loss of PTEN[5][6].
-
Compensatory Signaling Pathways: Inhibition of the PI3K pathway can lead to the activation of feedback loops and crosstalk with other signaling cascades, such as the MAPK/ERK pathway, which can compensate for the inhibition and promote cell survival[7][8][9]. For instance, mTORC1 inhibition can lead to feedback activation of PI3K[10].
-
Drug Solubility and Stability: Many kinase inhibitors, including PI3K inhibitors, have poor aqueous solubility[5][11][12]. If the inhibitor precipitates out of the culture medium, its effective concentration will be much lower than intended.
-
Suboptimal Dosing: The concentration of the inhibitor may be too low to achieve sufficient target inhibition. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line[5].
Q3: My PI3K inhibitor shows promising results in vitro, but fails to show efficacy in my in vivo animal models. What could be the reason?
A3: The discrepancy between in vitro and in vivo results is a common challenge. Potential reasons include:
-
Poor Pharmacokinetics: The inhibitor may have poor bioavailability, rapid metabolism, or a short half-life in vivo, preventing it from reaching and sustaining an effective concentration in the tumor tissue[2][5][11]. For example, AZD8186 has a short half-life in mice[2].
-
Toxicity: The dose required to achieve anti-tumor efficacy in vivo may be too toxic for the animal, leading to adverse effects that limit the achievable dose[6][13]. Common toxicities associated with PI3K inhibitors include hyperglycemia, rash, and diarrhea[6][14][15].
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than a 2D cell culture system and can contribute to drug resistance.
-
Heterogeneity of Tumors: Tumors in animal models can be heterogeneous, and some subclones may be resistant to the PI3K inhibitor[6].
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
This is a frequent issue that can often be traced back to experimental design and execution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inhibitor Solubility and Stability | Ensure complete dissolution of the inhibitor stock. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. Consider using a different solvent or a co-solvent system if precipitation is observed upon dilution in aqueous media[12]. | Protocol: Inhibitor Stock Preparation and Dilution 1. Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. Use sonication or gentle warming to aid dissolution if necessary[12].2. Aliquot the stock solution into single-use vials and store at -80°C.3. For experiments, thaw a fresh aliquot and prepare serial dilutions in culture medium. Visually inspect for any precipitation after dilution. The final DMSO concentration in the culture should typically be below 0.5% to avoid solvent-induced toxicity. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and serum concentrations. Serum starvation prior to inhibitor treatment can help reduce basal PI3K pathway activity[16]. | Protocol: Cell Seeding and Treatment for Western Blot 1. Seed cells in 6-well plates and allow them to reach 70-80% confluency.2. If required, serum-starve the cells for 3-4 hours to lower basal signaling.3. Pre-treat cells with varying concentrations of the PI3K inhibitor or a vehicle control for the desired duration (e.g., 1-2 hours).4. Stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period (e.g., 5-30 minutes) to activate the PI3K pathway.5. Proceed with cell lysis and protein analysis. |
| Assay Variability | Use appropriate positive and negative controls in every experiment. For viability assays, ensure the chosen assay is suitable for your cell line and inhibitor. | Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®) 1. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.2. Treat the cells with a range of inhibitor concentrations.3. Incubate for the desired treatment duration (e.g., 72 hours).4. Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure ATP levels, which correlate with cell viability.5. Plot luminescence against inhibitor concentration to determine the IC50 value. |
Problem 2: Development of resistance to the PI3K inhibitor.
Cancer cells can develop resistance to targeted therapies, including PI3K inhibitors, through various mechanisms.
Possible Mechanisms and Investigation Strategies:
| Mechanism of Resistance | How to Investigate |
| Feedback Activation of PI3K or Parallel Pathways | Analyze the phosphorylation status of key signaling proteins (e.g., AKT, S6, ERK) by Western blot after inhibitor treatment. An increase in phosphorylation of these proteins over time can indicate feedback activation[5][7][17]. |
| Mutations in the PI3K Pathway | Sequence key genes in the PI3K pathway (e.g., PIK3CA, PTEN) in resistant cell populations to identify secondary mutations that may confer resistance[5][6]. |
| Upregulation of Other Receptor Tyrosine Kinases (RTKs) | Use a phospho-RTK array to screen for the upregulation and activation of various RTKs in resistant cells. |
| Activation of other signaling pathways | For example, NOTCH pathway activation can confer resistance to PI3K inhibitors[18]. |
Data Presentation
Table 1: Selectivity Profile of this compound
| PI3K Isoform | IC50 (nM) |
| PI3Kβ | 4[2] |
| PI3Kδ | 12[2] |
| PI3Kα | 35[2] |
| PI3Kγ | 675[2] |
Table 2: Common Toxicities Associated with PI3K Inhibitors
| Toxicity | Grade 3-4 Incidence (Example with Buparlisib) | Management Strategy |
| Hyperglycemia | 15%[6] | Monitor blood glucose levels. May require dietary changes or medication. |
| Rash | 8%[6] | Topical or systemic corticosteroids. |
| Diarrhea | Common[6][14] | Antidiarrheal agents and fluid replacement. |
| Increased ALT | 26%[6] | Monitor liver function tests. May require dose reduction or discontinuation. |
| Colitis | On-target toxicity of delta isoform inhibition[14] | Corticosteroids. |
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting common issues in PI3K inhibitor experiments.
Caption: Common mechanisms leading to the development of resistance to PI3K inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Rac)-AZD8186 and Other PI3K Beta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] The Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit, with four isoforms of the catalytic subunit: p110α, p110β, p110δ, and p110γ. While PI3Kα is frequently mutated in cancer, there is a growing body of evidence highlighting the dependency of tumors with loss of the tumor suppressor PTEN on the PI3Kβ isoform.[4][5] This has spurred the development of selective PI3Kβ inhibitors as a promising therapeutic strategy.
This guide provides an objective comparison of (Rac)-AZD8186, a potent and selective PI3Kβ/δ inhibitor, with other notable PI3K beta inhibitors. The comparison is supported by experimental data on their biochemical potency, cellular activity, and selectivity, providing a valuable resource for researchers in the field.
Performance Comparison of PI3K Beta Inhibitors
This compound is a potent inhibitor of PI3Kβ with additional activity against the PI3Kδ isoform.[6][7] Its efficacy is particularly pronounced in cancer models characterized by the loss of PTEN.[4][8] A comparison of its in vitro potency with other PI3K beta inhibitors reveals its competitive profile in targeting this critical oncogenic driver.
Table 1: Biochemical Potency (IC50) of PI3K Inhibitors Against Class I PI3K Isoforms
| Inhibitor | PI3Kβ (nM) | PI3Kα (nM) | PI3Kδ (nM) | PI3Kγ (nM) | Reference |
| This compound | 4 | 35 | 12 | 675 | [6][7] |
| GSK2636771 | 4 | 200 | >1000 | >1000 | [7] |
| SAR260301 | 25 | 390 | 1200 | 1100 | [7] |
Table 2: Cellular Activity of PI3K Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Genotype | Assay | IC50 / GI50 (nM) | Reference |
| This compound | MDA-MB-468 | PTEN-null | p-Akt (Ser473) Inhibition | 3 | [6] |
| BT474c | PIK3CA-mutant | p-Akt (Ser473) Inhibition | 752 | [6] | |
| MDA-MB-468 | PTEN-null | Cell Proliferation (GI50) | 65 | [6] | |
| JEKO | - | Cell Proliferation (IgM stimulated) | 228 | [6] | |
| BT474c | PIK3CA-mutant | Cell Proliferation (GI50) | 1981 | [6] | |
| GSK2636771 | Multiple | PTEN-deficient | Cell Proliferation | Varies | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation of PI3K beta inhibitors, it is crucial to visualize the underlying biological pathways and experimental procedures.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for Western blot analysis of p-Akt levels.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PI3K inhibitors.
In Vitro PI3K Enzyme Inhibition Assay
This assay biochemically measures the ability of a compound to inhibit the kinase activity of a specific PI3K isoform.
-
Materials : Recombinant PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP (containing γ-³²P-ATP), kinase buffer, and test compounds.
-
Procedure :
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In a reaction plate, add the recombinant PI3K enzyme, kinase buffer, and the test compound. Incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP (spiked with γ-³²P-ATP).
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at room temperature.
-
Stop the reaction by adding a stopping solution (e.g., perchloric acid).
-
Extract the radiolabeled PIP3 product.
-
Quantify the amount of ³²P-labeled PIP3 using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11]
-
Western Blot for Phospho-Akt (p-Akt) Levels
This cell-based assay assesses the ability of an inhibitor to block PI3K signaling downstream, by measuring the phosphorylation of AKT, a key downstream effector.
-
Materials : Cancer cell line of interest (e.g., PTEN-null MDA-MB-468), cell culture reagents, PI3K inhibitor, lysis buffer, primary antibodies (anti-p-Akt Ser473, anti-total Akt), HRP-conjugated secondary antibody, and chemiluminescence detection reagents.[12][13]
-
Procedure :
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the PI3K inhibitor for a specified duration (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.[12]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[12][14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of p-Akt and calculate the IC50 for p-Akt inhibition.[2]
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of PI3K inhibitors on the growth and viability of cancer cells.
-
Materials : Cancer cell line, 96-well plates, PI3K inhibitor, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).[1][2]
-
Procedure :
-
Seed cells in a 96-well plate and allow them to attach overnight.[2]
-
Treat the cells with a range of concentrations of the PI3K inhibitor.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
The signal is proportional to the number of viable cells.[2]
-
Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 or IC50 value.[1]
-
Conclusion
This compound demonstrates potent and selective inhibition of PI3Kβ and PI3Kδ, with significant anti-proliferative effects in PTEN-deficient cancer cell lines. Its performance, when compared to other PI3K beta inhibitors, underscores its potential as a valuable tool for cancer research and a promising candidate for therapeutic development, particularly for tumors harboring PTEN loss. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of this and other novel PI3K inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Analysis of (Rac)-AZD8186 and Taselisib in PI3K Pathway Inhibition
This guide provides a detailed comparison of the efficacy of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, (Rac)-AZD8186 and taselisib, for researchers, scientists, and professionals in drug development. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, anti-tumor activities, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting the PI3K Signaling Pathway
Both this compound and taselisib exert their anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[1][2] However, they exhibit distinct selectivity profiles for the different isoforms of the PI3K catalytic subunit, p110.
Taselisib (GDC-0032) is a potent inhibitor of the class I PI3K alpha (α), delta (δ), and gamma (γ) isoforms, with significantly less activity against the beta (β) isoform.[3] It has shown enhanced potency in cancer cells with mutations in the PIK3CA gene, which encodes the p110α subunit.[2][4] A unique characteristic of taselisib is its dual mechanism of action: it not only blocks the kinase activity but also induces the degradation of the mutant p110α protein in a proteasome-dependent manner.[4][5] This leads to sustained pathway suppression, particularly in PIK3CA-mutant cells.[4][5]
This compound , on the other hand, is a potent and selective inhibitor of the PI3Kβ and PI3Kδ isoforms.[6][7] Its efficacy is particularly noted in tumors with a deficiency of the tumor suppressor PTEN, where PI3Kβ signaling is often upregulated.[7][8] By selectively targeting PI3Kβ, AZD8186 aims to provide a more targeted therapeutic approach with potentially reduced toxicity compared to pan-PI3K inhibitors.[1]
Preclinical Efficacy
The differential isoform selectivity of this compound and taselisib translates to varying efficacy across different cancer cell lines and tumor models, largely dependent on the underlying genetic mutations.
In Vitro Data
Taselisib has demonstrated significantly greater potency in breast cancer cell lines harboring PIK3CA mutations compared to those with wild-type PIK3CA.[9] In contrast, this compound shows potent inhibition of cell proliferation in PTEN-null cell lines, such as the MDA-MB-468 breast cancer line, while having minimal effect on PIK3CA-mutant lines like BT474c.[6]
| Compound | Target Cell Line | Genetic Context | IC50 / GI50 | Reference |
| Taselisib | Breast Cancer Cell Lines | PIK3CA-mutant | ~70 nM (average) | [10] |
| Breast Cancer Cell Lines | PIK3CA-wild-type | ~1.8 µM (average) | [9] | |
| This compound | MDA-MB-468 | PTEN-null | 65 nM (GI50) | [6] |
| BT474c | PIK3CA-mutant | 1.98 µM (IC50) | [6] | |
| JEKO | IgM-stimulated | 228 nM (IC50) | [6] |
In Vivo Data
In xenograft models, taselisib has been shown to induce tumor regressions in PIK3CA-mutant models and has demonstrated superior anti-tumor activity compared to other clinical-stage PI3K inhibitors at the maximum tolerated dose.[4] this compound has shown single-agent activity in tumor models with PTEN loss and can be combined with other agents like docetaxel for increased anti-tumor effect.[7][8]
| Compound | Tumor Model | Genetic Context | Efficacy | Reference |
| Taselisib | Uterine Serous Carcinoma Xenograft | PIK3CA-mutant, HER2 amplified | Significant tumor growth inhibition | [11] |
| This compound | PTEN-deficient tumors | PTEN-deficient | Inhibition of tumor growth | [8] |
Clinical Trial Data
Both inhibitors have been evaluated in clinical trials, providing insights into their efficacy and safety in patients.
Taselisib was investigated in the Phase III SANDPIPER study for patients with estrogen receptor (ER)-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[12][13] The study met its primary endpoint, showing a statistically significant improvement in progression-free survival (PFS) for taselisib plus fulvestrant compared to placebo plus fulvestrant (7.4 months vs. 5.4 months).[13][14] However, the clinical benefit was considered modest, and the combination was associated with significant toxicity.[13][14] The development of taselisib was subsequently discontinued.[15]
This compound has been evaluated in a Phase I study in patients with advanced solid tumors, particularly those with PTEN deficiency or PIK3CB mutations.[7][16] The monotherapy was well-tolerated, and there was preliminary evidence of anti-tumor activity.[16][17] A Phase Ib/II study of AZD8186 in combination with paclitaxel in advanced gastric cancer showed the combination was well-tolerated but had limited clinical efficacy.[18][19]
| Compound | Clinical Trial | Cancer Type | Key Outcomes | Reference |
| Taselisib | SANDPIPER (Phase III) | ER+, HER2-, PIK3CA-mutant Breast Cancer | Median PFS: 7.4 months (vs. 5.4 months with placebo) | [13][14] |
| This compound | Phase I | Advanced Solid Tumors | Well-tolerated, preliminary anti-tumor activity | [16][17] |
| Phase Ib/II | Advanced Gastric Cancer | Combination with paclitaxel well-tolerated, limited efficacy | [18][19] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these PI3K inhibitors.
Cell Viability Assay (MTT Assay)
This protocol measures cell proliferation and viability based on the metabolic activity of the cells.[20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[20]
-
Inhibitor Treatment: Prepare serial dilutions of the PI3K inhibitor. Remove the medium and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control. Incubate for 48-72 hours.[20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20]
Western Blotting for p-AKT
This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.[21][22]
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat cells with various concentrations of the PI3K inhibitor for 1-2 hours. Stimulate the cells with an appropriate agonist to activate the PI3K pathway.[21]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Normalize protein concentrations and load 20-50 µg of protein per lane onto an SDS-PAGE gel for electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[21]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated AKT (p-AKT Ser473) overnight at 4°C.[21][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[22]
-
Data Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.[21]
References
- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. AZD8186 in Combination With Paclitaxel in Patients With Advanced Gastric Cancer: Results From a Phase Ib/II Study (KCSG ST18-20) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of (Rac)-AZD8186: A Comparative Guide
(Rac)-AZD8186 is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) and delta (PI3Kδ) isoforms.[1][2] It has shown significant therapeutic potential, particularly in tumors with loss of the tumor suppressor PTEN, where cancer cell survival becomes dependent on PI3Kβ signaling.[3][4] Validating that a drug molecule like AZD8186 effectively engages its intended target within a cellular context is a critical step in drug development. This guide provides an objective comparison of methods and presents supporting experimental data for validating the cellular target engagement of AZD8186.
The PI3K/AKT Signaling Pathway
AZD8186 exerts its effect by inhibiting PI3Kβ and PI3Kδ, crucial components of the PI3K/AKT/mTOR signaling cascade. This pathway is fundamental in regulating cell growth, proliferation, survival, and metabolism.[5][6] In PTEN-deficient tumors, this pathway is often constitutively active. Inhibition of PI3Kβ by AZD8186 blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the phosphorylation and activation of downstream effectors like AKT. This leads to the modulation of several key proteins, including PRAS40, S6 ribosomal protein, and the transcription factor FOXO3a.[7]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8186.
Quantitative Data on AZD8186 Performance
The efficacy and selectivity of AZD8186 have been quantified through various assays. The tables below summarize its inhibitory concentration against PI3K isoforms and its growth inhibition effects on different cancer cell lines, particularly highlighting its potency in PTEN-deficient models.
Table 1: AZD8186 In Vitro Kinase Inhibitory Potency
This table shows the half-maximal inhibitory concentration (IC50) of AZD8186 against the four Class I PI3K isoforms. The data demonstrates the high potency and selectivity of AZD8186 for PI3Kβ and PI3Kδ over PI3Kα and PI3Kγ.
| PI3K Isoform | IC50 (nM) |
| PI3Kβ | 4[1][7] |
| PI3Kδ | 12[1][7] |
| PI3Kα | 35[1][7] |
| PI3Kγ | 675[1][7] |
Table 2: AZD8186 Cellular Activity in Cancer Cell Lines
This table presents the half-maximal growth inhibition (GI50) and pathway inhibition (p-AKT IC50) for AZD8186 in various cell lines. Sensitivity to AZD8186 is strongly correlated with PTEN-deficiency. For comparison, data for the PI3Kα-selective inhibitor BYL719 is included where available, showcasing the differential sensitivity based on the driving PI3K isoform.
| Cell Line | Cancer Type | PTEN Status | AZD8186 p-AKT (Ser473) IC50 (nM) | AZD8186 GI50 (nM) | Notes |
| MDA-MB-468 | Triple-Negative Breast | Null | 3[1] | 65[1][7] | Sensitive to PI3Kβ inhibition.[2] |
| PC3 | Prostate | Null | ~10-300[7] | < 1000[3] | Sensitive to AZD8186.[7] |
| LNCaP | Prostate | Null | ~10-300[7] | < 1000[3] | Sensitive to AZD8186.[7] |
| HCC70 | Triple-Negative Breast | Null | ~10-300[7] | < 1000[3] | Sensitive to AZD8186.[7] |
| JEKO | Mantle Cell Lymphoma | Wild-Type | 17 (IgM-stimulated)[1][7] | 228 (IgM-stimulated)[1][7] | Activity demonstrates PI3Kδ inhibition. |
| BT474c | Breast | Wild-Type | 752[1] | 1981[1] | PIK3CA-mutant, resistant to AZD8186. |
Experimental Protocols for Target Validation
Validating target engagement involves confirming the direct interaction of the drug with its target and observing the functional consequences. Below are key experimental protocols used to assess the cellular activity of AZD8186.
Caption: General workflow for validating AZD8186 target engagement in cells.
Western Blotting for Downstream Pathway Modulation
This method is used to quantify the phosphorylation status of key proteins downstream of PI3K, providing direct evidence of pathway inhibition.
-
Objective: To measure the levels of phosphorylated AKT (Ser473), PRAS40, and S6 in response to AZD8186 treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed PTEN-null (e.g., MDA-MB-468, PC3) and PTEN-wild-type (e.g., BT474c) cells in 6-well plates. Once they reach 70-80% confluency, treat them with a dose range of AZD8186 (e.g., 0-10 µM) for a specified time (e.g., 2 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, p-PRAS40, and a loading control (e.g., β-actin or vinculin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, normalized to the loading control.
-
Immunofluorescence for FOXO3a Nuclear Translocation
Inhibition of AKT by AZD8186 prevents the phosphorylation of FOXO3a, allowing it to translocate to the nucleus and regulate gene expression. Visualizing this translocation is a key indicator of target engagement.[4][7]
-
Objective: To visualize and quantify the nuclear accumulation of FOXO3a following AZD8186 treatment.
-
Methodology:
-
Cell Culture: Seed cells (e.g., HCC70, LNCaP) on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with AZD8186 (e.g., 0.1 and 0.5 µM) for 2 hours.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Staining: Block with 1% BSA. Incubate with a primary antibody against FOXO3a, followed by an Alexa Fluor-conjugated secondary antibody (e.g., green). Counterstain nuclei with DAPI or Hoescht (blue).
-
Imaging: Mount coverslips on slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of FOXO3a in the nucleus versus the cytoplasm to determine the relative nuclear translocation.[4]
-
Cell Proliferation Assay (MTS Assay)
This assay assesses the functional consequence of PI3Kβ/δ inhibition on cell viability and growth.
-
Objective: To determine the GI50 value of AZD8186 in a panel of cell lines.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period and incubate overnight.[2]
-
Treatment: Treat cells with a serial dilution of AZD8186 (e.g., 0.003 to 30 µM) for 72 hours.[2]
-
MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (or similar MTS reagent) to each well according to the manufacturer's protocol.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells. Plot the data and determine the GI50 value using non-linear regression analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Showdown: Pan-PI3K vs. Isoform-Selective Inhibitors in Cancer Therapy
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of pan-PI3K and isoform-selective inhibitors, supported by experimental data and detailed protocols.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2] This has led to the development of two main classes of PI3K inhibitors: pan-PI3K inhibitors that target all class I PI3K isoforms (α, β, γ, and δ), and isoform-selective inhibitors designed to target one or more specific isoforms.[1] This guide provides an objective, data-driven comparison of these two strategies to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action: A Tale of Two Strategies
Pan-PI3K inhibitors, as their name suggests, broadly block the signaling cascade downstream of all class I PI3K isoforms.[1] This wide-ranging inhibition has the potential to overcome resistance mechanisms that might arise from the activation of multiple isoforms.[1] In contrast, isoform-selective inhibitors, such as those targeting p110α (encoded by the frequently mutated PIK3CA gene), aim for a more targeted approach.[1] This strategy is intended to create a more favorable therapeutic window by minimizing off-target effects associated with the inhibition of other isoforms.[1][3]
dot digraph "PI3K_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)\nG-Protein Coupled Receptor (GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Pan_Inhibitor [label="Pan-PI3K Inhibitor\n(e.g., Buparlisib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoform_Inhibitor [label="Isoform-Selective Inhibitor\n(e.g., Alpelisib for p110α)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label=" Phosphorylation", arrowhead=open, dir=forward]; PI3K -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Cell_Growth; AKT -> Cell_Survival; Pan_Inhibitor -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Isoform_Inhibitor -> PI3K [label="Selective\nInhibition", color="#4285F4", fontcolor="#4285F4"]; } PI3K signaling pathway and points of inhibition.
Head-to-Head Clinical Performance
Direct head-to-head clinical trials and comparative studies have highlighted the distinct efficacy and safety profiles of pan-PI3K and isoform-selective inhibitors. A critical differentiator is their safety profile, with broader inhibition by pan-PI3K inhibitors often leading to a higher incidence and severity of adverse events.[1]
Efficacy in Solid Tumors
In breast cancer, particularly ER+/HER2- advanced or metastatic breast cancer with PIK3CA mutations, the α-selective inhibitor alpelisib has demonstrated a significant clinical benefit. The SOLAR-1 phase III trial showed that alpelisib in combination with fulvestrant nearly doubled progression-free survival (PFS) compared to fulvestrant alone in patients with PIK3CA-mutated tumors.[4] In contrast, the pan-PI3K inhibitor buparlisib, in the BELLE-2 trial, showed a more modest PFS improvement in a similar patient population, but its development was hampered by significant toxicities.[4]
| Inhibitor | Type | Trial | Indication | ORR | PFS (months) |
| Alpelisib | α-selective | SOLAR-1 | ER+/HER2- Breast Cancer (PIK3CA-mutated) | 35.7% | 11.0 |
| Buparlisib | Pan-PI3K | BELLE-2 | ER+/HER2- Breast Cancer (PIK3CA-mutated) | 18.4% | 6.9 |
| Taselisib | α-selective | SANDPIPER | ER+/HER2- Breast Cancer (PIK3CA-mutated) | 28.0% | 7.4 |
| Copanlisib | Pan-PI3K (α/δ) | Phase II | Solid Tumors (PIK3CA-mutated) | 16% | N/A |
ORR: Overall Response Rate; PFS: Progression-Free Survival. Data compiled from multiple sources.[1][4][5]
Safety and Tolerability
The broader target profile of pan-PI3K inhibitors contributes to a more challenging toxicity profile. For instance, buparlisib has been associated with high rates of hyperglycemia, rash, and mood disturbances, leading to treatment discontinuation in many patients.[4] While α-selective inhibitors like alpelisib also cause hyperglycemia (an on-target effect of PI3Kα inhibition in healthy tissues), this side effect is generally considered more manageable.[3][6] Inhibition of other isoforms is linked to different toxicities; for example, δ-selective inhibitors are associated with immune-related adverse events like colitis and pneumonitis.[7][8]
| Adverse Event | Pan-PI3K Inhibitors (e.g., Buparlisib) | α-Selective Inhibitors (e.g., Alpelisib) | δ-Selective Inhibitors (e.g., Idelalisib) |
| Hyperglycemia | Common and often severe | Common, manageable with medical intervention | Less common |
| Rash | Common | Common | Can occur |
| Diarrhea/Colitis | Common | Common | Common, can be severe (autoimmune) |
| Hepatotoxicity | Can occur | Less common | Common (elevated liver enzymes) |
| Pneumonitis | Less common | Less common | Can occur (autoimmune) |
| Neuropsychiatric | Reported (e.g., depression, anxiety) | Less common | Less common |
Data compiled from multiple sources.[3][4][7][8]
Experimental Protocols for Inhibitor Evaluation
A systematic approach is crucial for the preclinical evaluation and comparison of pan-PI3K and isoform-selective inhibitors.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes In_Vitro [label="In Vitro Characterization", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase_Assay [label="Kinase Selectivity Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Based_Assay [label="Cell-Based Assays", fillcolor="#FFFFFF", fontcolor="#202124"]; Western_Blot [label="p-Akt Western Blot", fillcolor="#FFFFFF", fontcolor="#202124"]; Viability_Assay [label="Cell Viability/Proliferation Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Xenograft [label="Tumor Xenograft Models", fillcolor="#FFFFFF", fontcolor="#202124"]; Toxicity [label="Toxicity Assessment", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges In_Vitro -> Kinase_Assay; In_Vitro -> Cell_Based_Assay; Cell_Based_Assay -> Western_Blot; Cell_Based_Assay -> Viability_Assay; In_Vitro -> In_Vivo [style=dashed]; In_Vivo -> Xenograft; In_Vivo -> Toxicity; } General experimental workflow for evaluating PI3K inhibitors.
Kinase Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of PI3K isoforms and other kinases to assess its potency and selectivity.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), ATP, lipid substrate (e.g., PIP2), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a 96-well or 384-well plate, incubate the recombinant kinase, lipid substrate, and inhibitor for a predetermined time.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, stop the reaction and measure the remaining ATP or the generated ADP using a luminescence-based method.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
p-Akt (Ser473) Western Blot Assay
Objective: To assess the inhibition of PI3K pathway activity in cells by measuring the phosphorylation of the downstream effector Akt.[9]
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cell lines with known PI3K pathway status (e.g., PIK3CA-mutant, PTEN-null).
-
Treat cells with various concentrations of the PI3K inhibitor for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K pathway, if necessary.[9]
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.[9]
-
Cell Viability/Proliferation Assay
Objective: To determine the effect of the inhibitor on the growth and survival of cancer cells.
Methodology:
-
Reagents: Cell culture medium, PI3K inhibitor, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for 48-72 hours.[9]
-
Add the viability reagent to the wells and incubate as per the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.[9]
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 for cell proliferation.[9]
-
Logical Framework: Balancing Efficacy and Toxicity
The choice between a pan-PI3K and an isoform-selective inhibitor is a classic trade-off between broad efficacy and improved tolerability. The decision is often guided by the specific genetic context of the tumor and the patient's ability to tolerate potential side effects.
dot digraph "Inhibitor_Toxicity_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes Inhibitor_Type [label="Inhibitor Type", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Pan_PI3K [label="Pan-PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoform_Selective [label="Isoform-Selective", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="Target", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha [label="p110α", fillcolor="#FBBC05", fontcolor="#202124"]; Beta [label="p110β", fillcolor="#FBBC05", fontcolor="#202124"]; Delta [label="p110δ", fillcolor="#FBBC05", fontcolor="#202124"]; Gamma [label="p110γ", fillcolor="#FBBC05", fontcolor="#202124"]; Toxicity [label="Associated Common Toxicities", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperglycemia [label="Hyperglycemia", fillcolor="#FFFFFF", fontcolor="#202124"]; Colitis [label="Colitis, Pneumonitis\n(Immune-mediated)", fillcolor="#FFFFFF", fontcolor="#202124"]; Broad_Toxicity [label="Broader Toxicity Profile\n(Metabolic, Psychiatric, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Inhibitor_Type -> Pan_PI3K; Inhibitor_Type -> Isoform_Selective; Pan_PI3K -> Target; Isoform_Selective -> Target; Target -> Alpha; Target -> Beta; Target -> Delta; Target -> Gamma; Alpha -> Hyperglycemia; Delta -> Colitis; Pan_PI3K -> Broad_Toxicity; Broad_Toxicity -> Hyperglycemia [style=dashed]; Broad_Toxicity -> Colitis [style=dashed]; } Relationship between inhibitor type, target, and toxicity.
Conclusion
The development of PI3K inhibitors has marked a significant advancement in targeted cancer therapy. While pan-PI3K inhibitors offer the advantage of broad pathway inhibition, their clinical utility has often been limited by their toxicity profiles.[1][4] Isoform-selective inhibitors, particularly the α-selective alpelisib, have demonstrated a more favorable balance of efficacy and safety, especially in patient populations with specific genetic alterations like PIK3CA mutations.[1][3] Future research will likely focus on developing next-generation inhibitors with even greater selectivity and novel combination strategies to overcome resistance and further improve patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. benchchem.com [benchchem.com]
(Rac)-AZD8186 and PARP Inhibitors: A Synergistic Combination in Preclinical Cancer Models
A detailed analysis of the preclinical evidence supporting the enhanced anti-tumor efficacy of combining the PI3Kβ inhibitor (Rac)-AZD8186 with PARP inhibitors, particularly in cancers with PTEN deficiency.
The combination of targeted therapies is a promising strategy in oncology to enhance therapeutic efficacy and overcome resistance. This guide provides a comprehensive comparison of preclinical data on the synergy between this compound, a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), and Poly (ADP-ribose) polymerase (PARP) inhibitors. The evidence strongly suggests a synergistic interaction, particularly in tumors harboring loss-of-function mutations in the tumor suppressor gene PTEN.
Rationale for Combination Therapy
This compound is a potent and selective inhibitor of the PI3Kβ isoform, with additional activity against the δ isoform.[1] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Tumors with PTEN loss are particularly dependent on PI3Kβ signaling for their growth and survival.[2]
PARP inhibitors, on the other hand, are targeted agents that exploit deficiencies in the DNA damage response (DDR) pathways, most notably in tumors with mutations in BRCA1/2 genes.[3] By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the formation of double-strand breaks during DNA replication. In cells with a compromised homologous recombination (HR) repair pathway (a state known as "BRCAness"), these double-strand breaks cannot be repaired, leading to synthetic lethality and cell death.[3]
Recent preclinical studies have revealed a mechanistic link between the PI3K pathway and HR repair. Inhibition of the PI3K pathway has been shown to downregulate the expression of key HR proteins, including BRCA1/2, thereby inducing a BRCAness phenotype and sensitizing cancer cells to PARP inhibitors.[3][4] This provides a strong rationale for combining PI3Kβ inhibitors like AZD8186 with PARP inhibitors to achieve synergistic anti-tumor effects, especially in PTEN-deficient tumors which are known to have inherent genomic instability.
Preclinical Synergy Data
While direct preclinical studies combining this compound with PARP inhibitors are emerging, a significant body of evidence from studies using other PI3K inhibitors, particularly the pan-PI3K inhibitor BKM120, in combination with the PARP inhibitor Olaparib, demonstrates strong synergistic effects in various cancer models. Given that AZD8186 targets a key downstream node in the same pathway, these findings are highly relevant.
In Vitro Synergy
Studies have consistently shown that the combination of PI3K inhibitors and PARP inhibitors leads to synergistic growth inhibition in cancer cell lines, particularly those with PTEN deficiency.
| Cell Line | Cancer Type | PI3K Inhibitor | PARP Inhibitor | Synergy Metric | Outcome | Reference |
| HCC1937 | Breast Cancer (BRCA1 mutant, PTEN loss) | NVP-BKM120 | Olaparib | Combination Index (CI) | Synergistic | [5] |
| SUM149 | Breast Cancer (BRCA1 mutant, PTEN WT) | NVP-BKM120 | Olaparib | Combination Index (CI) | Less Synergistic than in PTEN null | [5] |
| SKOV3 | Ovarian Cancer (PIK3CA mutant) | BKM120 | Olaparib | Combination Index (CI) < 1 | Synergistic | [3] |
| HEYA8 | Ovarian Cancer (PIK3CA mutant) | BKM120 | Olaparib | Combination Index (CI) < 1 | Synergistic | [3] |
| IGROV1 | Ovarian Cancer (PIK3CA mutant) | BKM120 | Olaparib | Combination Index (CI) < 1 | Synergistic | [3] |
| OVCA433 | Ovarian Cancer (PIK3CA WT) | BKM120 | Olaparib | Combination Index (CI) < 1 | Synergistic | [4] |
| OVCAR5 | Ovarian Cancer (PIK3CA WT) | BKM120 | Olaparib | Combination Index (CI) < 1 | Synergistic | [4] |
| OVCAR8 | Ovarian Cancer (PIK3CA WT) | BKM120 | Olaparib | Combination Index (CI) < 1 | Synergistic | [4] |
| MCF7 | Breast Cancer (PIK3CA mutant) | AZD8186 | AZD6738 (ATR inhibitor) | Combination Index (CI) | Synergistic | [6] |
| T47D | Breast Cancer (PIK3CA mutant) | AZD8186 | AZD6738 (ATR inhibitor) | Combination Index (CI) | Synergistic | [6] |
Note: While AZD6738 is an ATR inhibitor, not a PARP inhibitor, this data supports the synergy of AZD8186 with a key DNA damage response inhibitor.
In Vivo Synergy
Preclinical in vivo studies using xenograft models have corroborated the synergistic effects observed in vitro.
| Animal Model | Cancer Type | PI3K Inhibitor | PARP Inhibitor | Endpoint | Outcome | Reference |
| MMTV-Cre;Brca1f/f;Trp53+/- mouse model | BRCA1-related Breast Cancer | NVP-BKM120 | Olaparib | Tumor doubling time | Significantly delayed with combination | [7][8] |
| Human BRCA1-related tumor xenografts | Breast Cancer | NVP-BKM120 | Olaparib | Tumor doubling time | Significantly delayed with combination | [7][8] |
| SKOV3 xenograft | Ovarian Cancer | BKM120 | Olaparib | Tumor burden | Significantly reduced with combination | [3] |
| FaDu ATM KO xenografts | Head and Neck Cancer | AZD7648 (DNA-PK inhibitor) | Olaparib | Tumor regression | Complete tumor regression with combination | [9] |
| BALB/c nude mice with MCF7 xenografts | Breast Cancer | Alpelisib, AZD8835, AZD8186, NVP-BKM120 | AZD6738 (ATR inhibitor) | Tumor growth inhibition | Greater tumor growth inhibition with combination | [6] |
Note: The study with AZD7648, a DNA-PK inhibitor, further supports the broader concept of combining PI3K pathway inhibition with inhibitors of the DNA damage response.
Mechanistic Insights
The synergistic effect of combining this compound and PARP inhibitors is believed to stem from a multi-pronged attack on cancer cell vulnerabilities.
As illustrated in the diagram, inhibition of the PI3Kβ pathway by AZD8186 leads to the downregulation of key homologous recombination proteins like BRCA1/2. This induced "BRCAness" impairs the cell's ability to repair double-strand DNA breaks. Concurrently, PARP inhibition prevents the repair of single-strand breaks, which then leads to an accumulation of double-strand breaks. The combination of impaired DSB repair and increased DSB formation results in a catastrophic level of genomic instability, ultimately leading to apoptosis and cell death.
Experimental Protocols
The following are generalized protocols for assessing the synergy between this compound and PARP inhibitors in preclinical models.
In Vitro Synergy Assessment
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Cell Seeding: Plate cancer cells (e.g., PTEN-deficient and proficient lines) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and a PARP inhibitor, both alone and in combination, for a specified period (e.g., 72 hours). Include a vehicle control.
-
Viability Measurement: Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each drug. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Western Blot Analysis:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, PARP, cleaved PARP, γH2AX, RAD51, BRCA1) and a loading control (e.g., β-actin).
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands. This will help elucidate the molecular mechanisms of synergy.
In Vivo Synergy Assessment
1. Xenograft Mouse Model:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into four treatment groups: Vehicle control, this compound alone, PARP inhibitor alone, and the combination of both drugs.
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage. This compound is typically administered orally.[2]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize mice when tumors reach a maximum allowed size or at the end of the study.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess for statistically significant differences between the combination group and the single-agent groups. Statistical models can be applied to determine if the combination effect is synergistic.[10]
Conclusion
The preclinical data strongly support the synergistic interaction between this compound and PARP inhibitors, particularly in the context of PTEN-deficient cancers. The mechanistic basis for this synergy lies in the ability of PI3Kβ inhibition to induce a "BRCAness" phenotype, thereby rendering cancer cells highly susceptible to PARP inhibition. The provided experimental protocols offer a framework for further investigation and validation of this promising combination therapy. These findings provide a solid foundation for the clinical evaluation of this compound in combination with PARP inhibitors as a novel therapeutic strategy for patients with tumors harboring specific molecular alterations.
References
- 1. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Combined inhibition of PI3K and PARP is effective in the treatment of ovarian cancer cells with wild-type PIK3CA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for a mouse model of BRCA1-related breast cancer [en-cancer.fr]
- 9. mdpi.com [mdpi.com]
- 10. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Analysis of (Rac)-AZD8186
For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of (Rac)-AZD8186, a potent Phosphoinositide 3-kinase (PI3K) inhibitor, against a panel of kinases. Its performance is benchmarked against other notable PI3K inhibitors, Pictilisib (GDC-0941) and Alpelisib (BYL719), with supporting experimental data and methodologies.
This compound is a selective inhibitor of PI3Kβ and PI3Kδ isoforms.[1][2] Its targeted activity against these specific isoforms makes it a valuable tool in cancer research, particularly in tumors with loss of the tumor suppressor PTEN, which leads to a dependency on the PI3Kβ isoform.[1][3] This guide will delve into the specifics of its selectivity and how it compares to other PI3K inhibitors with different isoform preferences.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound and its alternatives, Pictilisib and Alpelisib, against the Class I PI3K isoforms is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), illustrates the distinct selectivity profiles of these compounds.
| Kinase | This compound IC50 (nM) | Pictilisib (GDC-0941) IC50 (nM) | Alpelisib (BYL719) IC50 (nM) |
| PI3Kα | 35[3] | 3[4][5] | 4.6 - 5[6][7] |
| PI3Kβ | 4[3] | 33[4] | 1156 - 1200[6][8] |
| PI3Kγ | 675[3] | 75[4] | 250[6][8] |
| PI3Kδ | 12[3] | 3[4][5] | 290[6][8] |
This compound demonstrates potent inhibition of PI3Kβ and PI3Kδ, with significantly higher IC50 values for PI3Kα and PI3Kγ, indicating its dual β/δ selectivity.[3] In broader kinase screening, this compound has shown a high degree of selectivity, with over 100-fold selectivity against a panel of 74 protein and lipid kinases.[3] Furthermore, in a KinomeScan assay, no significant binding to 442 other kinases was observed at a concentration of 10 µM.[3]
Pictilisib (GDC-0941) acts as a pan-Class I PI3K inhibitor, with potent activity against PI3Kα and PI3Kδ, and slightly less but still significant inhibition of PI3Kβ and PI3Kγ.[4][5] It also exhibits inhibitory activity against the mammalian target of rapamycin (mTOR) with a 193-fold lower activity compared to PI3Kα.[4]
Alpelisib (BYL719) is a highly selective inhibitor of PI3Kα.[7][8] Its inhibitory activity against other Class I PI3K isoforms is substantially lower, with IC50 values in the triple-digit nanomolar to micromolar range.[6][8] For other kinases outside of the Class I PI3K family (and PI4Kb), the IC50 or Kd values for Alpelisib are reported to be at least 50-fold higher.[9]
Experimental Protocols
The determination of kinase inhibitory activity, as represented by the IC50 values, is commonly performed using in vitro kinase assays. A widely used method is a luminescent-based assay, such as the Kinase-Glo® assay.
Luminescent Kinase Assay (e.g., Kinase-Glo®)
Objective: To measure the activity of a kinase by quantifying the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP is indicative of kinase activity, and the potency of an inhibitor is determined by its ability to prevent ATP consumption.
Principle: The assay relies on a thermostable luciferase enzyme that generates a luminescent signal in the presence of ATP. The intensity of the light produced is directly proportional to the ATP concentration. When a kinase consumes ATP to phosphorylate its substrate, the amount of available ATP decreases, resulting in a lower luminescent signal.
Methodology:
-
Kinase Reaction: Recombinant kinase, a suitable substrate (e.g., a peptide or lipid), and ATP are combined in a reaction buffer in the wells of a microplate.
-
Inhibitor Addition: The test compound, such as this compound, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated for a specific period to allow for the enzymatic reaction to proceed.
-
Luminescence Detection: A reagent containing the luciferase enzyme and its substrate (luciferin) is added to each well. This terminates the kinase reaction and initiates the light-producing reaction.
-
Signal Measurement: The luminescent signal is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
PI3K/Akt/mTOR Signaling Pathway
This compound and the compared inhibitors exert their effects by targeting key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. The following diagram illustrates the core components and interactions within this pathway.
References
- 1. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
On-Target Activity of (Rac)-AZD8186 Confirmed by siRNA-Mediated Knockdown of PI3Kβ
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the pharmacological inhibition of PI3Kβ by (Rac)-AZD8186 with the genetic knockdown of its target, PIK3CB, using small interfering RNA (siRNA). This comparison is essential for confirming the on-target activity of AZD8186 and understanding its specific contribution to cellular phenotypes. The data presented herein is compiled from various studies to offer a comparative overview for researchers in drug development and cancer biology.
Introduction to this compound and its Target
This compound is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms p110β (PI3Kβ) and p110δ (PI3Kδ), encoded by the genes PIK3CB and PIK3CD, respectively.[1] It functions by blocking the ATP-binding site of these kinases, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the downstream inactivation of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway, often through the loss of the tumor suppressor PTEN, is a common event in many cancers, making PI3Kβ a compelling therapeutic target.[2]
To ascertain that the observed cellular effects of AZD8186 are indeed a consequence of its interaction with PI3Kβ, a common validation strategy is to compare its phenotype to that induced by the specific genetic knockdown of PIK3CB using siRNA. A concordance between the effects of the small molecule inhibitor and the siRNA-mediated knockdown provides strong evidence for on-target activity.
The PI3K/AKT Signaling Pathway
The diagram below illustrates the central role of PI3Kβ in the PI3K/AKT signaling cascade and the point of intervention for both AZD8186 and PIK3CB siRNA.
Caption: The PI3K/AKT signaling pathway, highlighting the inhibitory action of AZD8186 and PIK3CB siRNA on PI3Kβ.
Experimental Protocols
To experimentally validate the on-target activity of AZD8186, a series of experiments are typically performed. Below are detailed methodologies for key assays.
siRNA-Mediated Knockdown of PIK3CB
Objective: To specifically reduce the expression of the PI3Kβ protein.
Materials:
-
PTEN-null cancer cell line (e.g., PC-3, MDA-MB-468)
-
PIK3CB-targeting siRNA and non-targeting control (NTC) siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
Protocol:
-
Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
For each well, dilute 20 pmol of siRNA (PIK3CB or NTC) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours post-transfection before proceeding with downstream assays.
-
Harvest a subset of cells to confirm knockdown efficiency via Western blotting for the PI3Kβ protein.
Cell Viability Assay
Objective: To quantify the effect of AZD8186 and PIK3CB knockdown on cell proliferation.
Materials:
-
Transfected cells (NTC and PIK3CB siRNA)
-
AZD8186
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
Protocol:
-
Following the 48-72 hour siRNA incubation, trypsinize and seed the transfected cells into 96-well plates at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
Treat the cells with a serial dilution of AZD8186 (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO). Include untreated wells for both NTC and PIK3CB siRNA-transfected cells.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition) for AZD8186. Compare the growth inhibition of AZD8186 to that of PIK3CB siRNA alone.
Western Blot Analysis for Pathway Modulation
Objective: To assess the inhibition of PI3K signaling by measuring the phosphorylation of AKT.
Materials:
-
Transfected cells and AZD8186-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-PI3Kβ, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
For the AZD8186 treatment group, seed non-transfected cells and treat with an effective concentration of AZD8186 (e.g., 100 nM) for 2-4 hours.
-
For the siRNA group, use the cells transfected for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize phospho-AKT to total AKT and β-actin.
Comparative Data
The following table summarizes representative data comparing the effects of AZD8186 and PIK3CB siRNA in PTEN-null cancer cell lines.
| Parameter | This compound | siRNA-mediated PIK3CB Knockdown | Alternative/Control |
| Target | PI3Kβ and PI3Kδ | PIK3CB mRNA (leading to reduced PI3Kβ protein) | Non-targeting control (NTC) siRNA |
| Mechanism of Action | ATP-competitive kinase inhibitor | RNA interference-mediated mRNA degradation | No effect on target expression |
| Effect on p-AKT (Ser473) Levels | Significant reduction (>80%) | Significant reduction (>70%) | No significant change |
| Effect on Cell Viability (GI50) | 50-200 nM (in sensitive PTEN-null lines) | 40-60% reduction in cell viability | <10% reduction in cell viability |
| Induction of Apoptosis | Modest increase | Moderate increase | Minimal to no increase |
Disclaimer: The quantitative values in this table are representative and compiled from multiple sources. A direct head-to-head experiment in the same cell line under identical conditions would be required for a definitive comparison.
Visualizing the Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for using siRNA to confirm the on-target activity of AZD8186.
Caption: A streamlined workflow for comparing the effects of AZD8186 and PIK3CB siRNA.
Caption: The logical framework for using siRNA to validate the on-target activity of a drug.
Conclusion
References
Comparative Analysis of (Rac)-AZD8186 in 2D vs. 3D Cell Culture: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of (Rac)-AZD8186, a potent and selective inhibitor of PI3Kβ and PI3Kδ, in traditional two-dimensional (2D) monolayer cell cultures versus three-dimensional (3D) spheroid models. Understanding the differential effects of this compound in these distinct culture systems is crucial for the accurate preclinical evaluation of its therapeutic potential.
Introduction to this compound and the PI3K Pathway
This compound is a small molecule inhibitor that selectively targets the β and δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or the loss of the tumor suppressor PTEN, is a common event in many cancers, making it a key target for therapeutic intervention.[3][4] AZD8186 has shown preclinical activity in tumor models with PTEN loss by inhibiting the downstream signaling cascade, including the phosphorylation of AKT, PRAS40, and S6.[1][5]
The Shift from 2D to 3D Cell Culture in Drug Discovery
Traditional 2D cell culture, where cells are grown as a monolayer on a flat plastic surface, has long been the standard for in vitro drug screening. However, this model often fails to recapitulate the complex microenvironment of a solid tumor. In contrast, 3D cell culture models, such as spheroids, allow cells to grow in three dimensions, fostering cell-cell and cell-matrix interactions that more closely mimic the in vivo state. This can lead to significant differences in cellular behavior, gene expression, and, importantly, drug response.[6][7][8] Studies have shown that 3D cultures can exhibit either increased resistance or, in some cases, enhanced sensitivity to anticancer agents compared to their 2D counterparts.[6][9]
Data Presentation: this compound Performance in 2D vs. 3D Models
While direct head-to-head quantitative data for this compound in 2D versus 3D culture is limited in publicly available literature, we can synthesize findings from various studies to provide a comparative overview. The following tables summarize the observed and expected differential effects of AZD8186 and other PI3K inhibitors.
Table 1: Comparative Efficacy of PI3K Inhibitors in 2D vs. 3D Cell Culture
| Parameter | 2D Culture | 3D Culture | Key Observations & References |
| Cell Viability (GI50/IC50) | Varies by cell line; sensitive lines (GI50 < 1 µmol/L) are enriched for PTEN deficiency.[3] | Can show increased resistance or sensitivity. For example, 786-0 cells are insensitive in 2D but sensitive to AZD8186 in 3D.[5] For other PI3K inhibitors, a significant decrease in proliferation in 3D has been observed compared to 2D.[9] | The 3D microenvironment can significantly alter drug sensitivity, potentially revealing dependencies not observed in 2D. |
| Apoptosis | AZD8186 moderately induces apoptosis in PTEN-loss cells.[10] | May be enhanced in sensitive 3D models. Other PI3K inhibitors have shown increased cell death in 3D spheroids.[9] | The spatial organization and cell-cell interactions in 3D may influence the apoptotic response to PI3K inhibition. |
| Gene Expression (e.g., HMGCS1) | Downregulation observed with AZD8186 treatment. | Greater degree of downregulation of HMGCS1 in 3D culture, correlating with growth suppression.[5] | 3D culture may better reflect the metabolic reprogramming effects of AZD8186. |
Table 2: Impact on PI3K/AKT/mTOR Signaling Pathway
| Signaling Molecule | 2D Culture | 3D Culture | Key Observations & References |
| p-AKT | Inhibition of AKT phosphorylation is a key marker of AZD8186 activity, particularly in PTEN-null cells.[3] | Studies with other PI3K inhibitors suggest that AKT phosphorylation can be differentially regulated in 3D, with some studies showing reduced baseline p-AKT levels in spheroids.[11] | The baseline activation state of the PI3K pathway can differ between 2D and 3D models, influencing the perceived effect of the inhibitor. |
| p-PRAS40 | AZD8186 treatment leads to a reduction in p-PRAS40 levels. | Expected to be inhibited, though the extent may differ from 2D. | As a direct downstream target of AKT, its phosphorylation status is a reliable indicator of pathway inhibition in both models. |
| p-S6 | Inhibition of p-S6 is observed following AZD8186 treatment. | S6 phosphorylation has been shown to be significantly reduced in spheroids at baseline compared to 2D cultures, indicating lower mTORC1 activity.[11] | The differential basal activity of the mTORC1 pathway in 3D models could impact the therapeutic window and efficacy of PI3K inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for reproducible comparative studies. Below are generalized protocols for key experiments.
Cell Culture and Spheroid Formation
2D Cell Culture:
-
Seed cells (e.g., PTEN-null cell lines such as PC-3, MDA-MB-468, or 786-0) in standard tissue culture flasks or plates at a density that ensures exponential growth during the experiment.
-
Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
3D Spheroid Culture (Liquid Overlay Technique):
-
Coat the wells of a 96-well plate with a non-adherent surface such as agar or a commercially available hydrogel.
-
Seed a defined number of cells (e.g., 1,000-5,000 cells/well) in culture medium into the coated wells.
-
Centrifuge the plate at low speed to facilitate cell aggregation at the bottom of the well.
-
Incubate for 3-5 days to allow for the formation of compact spheroids.
Cell Viability Assay (MTS/CellTiter-Glo® 3D)
-
2D Culture: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with a serial dilution of this compound for 72 hours. Add MTS reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions. Measure absorbance or luminescence, respectively.
-
3D Culture: After spheroid formation, add a serial dilution of this compound to the wells. Incubate for 7 days. Add CellTiter-Glo® 3D reagent, which is optimized for penetrating spheroids, and measure luminescence.
-
Calculate the GI50/IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V Staining)
-
Treat 2D cultures and 3D spheroids with this compound at a relevant concentration (e.g., 1 µM) for 48-72 hours.
-
For 2D cultures, harvest the cells by trypsinization.
-
For 3D spheroids, disaggregate them into a single-cell suspension using a gentle enzymatic dissociation buffer (e.g., TrypLE™).
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis of PI3K Pathway
-
Treat 2D cultures and 3D spheroids with this compound.
-
Lyse the 2D cells directly in the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest and lyse the 3D spheroids using a similar lysis buffer, ensuring complete dissociation of the spheroid structure.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40, total PRAS40, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the comparative analysis of this compound in 2D and 3D cell culture.
Conclusion
The available evidence strongly suggests that the choice between 2D and 3D cell culture models can significantly impact the evaluation of this compound. While 2D cultures offer a high-throughput and cost-effective initial screening platform, 3D models provide a more physiologically relevant context that can reveal differential sensitivities and mechanistic insights not observable in monolayers. The observation that a PTEN-null cell line insensitive to AZD8186 in 2D becomes sensitive in 3D underscores the importance of incorporating 3D models into the preclinical development pipeline for this and other targeted therapies. Future studies should aim to provide more direct quantitative comparisons of AZD8186's effects in isogenic 2D and 3D systems to further elucidate the role of the tumor microenvironment in modulating drug response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-AZD8186 in Combination with Chemotherapy: A Comparative Guide
(Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β and δ, has demonstrated significant anti-tumor activity, particularly in cancers with loss of the tumor suppressor PTEN.[1][2][3][4][5] This guide provides a comprehensive overview of the efficacy of this compound when combined with various chemotherapy agents, supported by preclinical and clinical data.
The primary rationale for these combination therapies lies in the central role of the PI3K/AKT/mTOR signaling pathway in promoting tumor cell survival, proliferation, and resistance to chemotherapy.[6] By inhibiting PI3Kβ, AZD8186 can disrupt this pathway, especially in PTEN-deficient tumors which are highly dependent on PI3Kβ signaling.[1][2][3][4][5]
Efficacy in Combination with Taxanes (Docetaxel and Paclitaxel)
Preclinical studies have shown that combining AZD8186 with taxanes like docetaxel and paclitaxel leads to enhanced anti-tumor effects in various cancer models, including triple-negative breast cancer (TNBC) and prostate cancer.[1][2][3][4][5]
Key Findings:
-
Synergistic Growth Inhibition: In vitro studies on TNBC cell lines with PTEN loss (MDA-MB-436, MDA-MB-468, and Sum-159) revealed marked synergistic effects when AZD8186 was combined with paclitaxel, with combination index (CI) values often below 0.5.[6]
-
Increased Apoptosis: The combination of AZD8186 and paclitaxel significantly increased apoptosis in PTEN-loss TNBC cell lines compared to either drug alone. For instance, in MDA-MB-468 cells, the combination induced 33% apoptotic cells compared to about 10% with single-drug treatments.[6][7]
-
Enhanced In Vivo Tumor Control: In xenograft models of PTEN-null TNBC and prostate cancer, the combination of AZD8186 and docetaxel resulted in greater tumor growth inhibition compared to monotherapy.[1][2][3][4][5] While AZD8186 as a single agent showed limited in vivo efficacy, its combination with paclitaxel significantly enhanced anti-tumor activity in MDA-MB-436 and MDA-MB-468 xenografts.[7]
-
Clinical Trial: A phase Ib/II study evaluated the combination of AZD8186 and paclitaxel in patients with advanced gastric cancer. While the combination was well-tolerated, it demonstrated limited clinical efficacy in this patient population.[8][9] Another clinical trial is investigating the combination of AZD8186 and docetaxel in patients with advanced solid tumors harboring PTEN or PIK3CB mutations.[10]
Quantitative Data Summary: In Vitro Synergy of AZD8186 and Paclitaxel in TNBC Cell Lines
| Cell Line | PTEN Status | Combination Index (CI) with Paclitaxel |
| MDA-MB-436 | Loss | ~0.5 (Synergism)[6] |
| MDA-MB-468 | Loss | <0.5 (Marked Synergism)[6] |
| Sum-159 | Loss | ~0.5 (Synergism)[6] |
| MFM-223 | Wild-Type | ~0.8 (Moderate Synergism)[6] |
Quantitative Data Summary: In Vivo Tumor Growth Inhibition in PTEN-Null Models
| Cancer Model | Treatment | Tumor Growth Inhibition |
| HCC70 (TNBC) | AZD8186 (25 mg/kg) | 62%[2] |
| HCC70 (TNBC) | AZD8186 (50 mg/kg) | 85%[2] |
| MDA-MB-468 (TNBC) | AZD8186 (25 mg/kg) | 47%[2] |
| MDA-MB-468 (TNBC) | AZD8186 (50 mg/kg) | 76%[2] |
Efficacy in Combination with Other Chemotherapy Agents
The synergistic effects of AZD8186 have also been explored with other chemotherapy drugs.
Key Findings:
-
Eribulin and Carboplatin: In TNBC cell lines with PTEN loss, AZD8186 in combination with eribulin or carboplatin also produced marked synergistic effects on the inhibition of cell proliferation.[6]
Quantitative Data Summary: In Vitro Synergy of AZD8186 with Eribulin and Carboplatin in TNBC Cell Lines
| Cell Line | PTEN Status | Combination Index (CI) with Eribulin | Combination Index (CI) with Carboplatin |
| MDA-MB-436 | Loss | Synergism[6] | Synergism[6] |
| MDA-MB-468 | Loss | Synergism[6] | Synergism[6] |
| Sum-159 | Loss | Synergism[6] | Synergism[6] |
| MFM-223 | Wild-Type | Moderate Synergism[6] | Moderate Synergism[6] |
Signaling Pathways and Experimental Workflows
The combination of AZD8186 with chemotherapy agents impacts key cellular signaling pathways, primarily the PI3K/AKT/mTOR pathway.
Caption: Simplified PI3K/AKT signaling pathway and points of intervention by AZD8186 and chemotherapy.
Caption: General experimental workflow for evaluating AZD8186 combination therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay (Sulforhodamine B - SRB Assay) [6]
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of AZD8186, the chemotherapy agent, or the combination of both for 72 hours.
-
Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 0.8), additivity (0.8-1.2), or antagonism (>1.2).[6]
Apoptosis Assay (Annexin V Staining) [6]
-
Cell Treatment: Cells are treated with AZD8186, the chemotherapy agent, or the combination for a specified period (e.g., 72 hours).
-
Cell Collection: Both floating and attached cells are collected.
-
Staining: Cells are washed and then stained with Annexin V (conjugated to a fluorescent dye like FITC) and a viability dye (like Propidium Iodide - PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is determined from the total cell population.
In Vivo Xenograft Studies [2]
-
Tumor Implantation: Human cancer cells (e.g., HCC70, MDA-MB-468, PC3) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, AZD8186 alone, chemotherapy agent alone, and the combination of AZD8186 and the chemotherapy agent.
-
Drug Administration: Drugs are administered according to a predetermined schedule and dosage. For example, AZD8186 might be given orally twice a day, and docetaxel administered intravenously.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Biomarker Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blotting or immunohistochemistry for pAKT).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the efficacy of the different treatment regimens.
Western Blotting for Pathway Analysis [2][5]
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., pAKT, total AKT, pS6, etc.).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the levels of protein expression and phosphorylation.
References
- 1. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of PI3Kbeta signaling with AZD8186 inhibits growth of PTEN deficient breast and prostate tumour alone and in combination with docetaxel [en-cancer.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AZD8186 in Combination With Paclitaxel in Patients With Advanced Gastric Cancer: Results From a Phase Ib/II Study (KCSG ST18-20) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD8186 in Combination With Paclitaxel in Patients With Advanced Gastric Cancer: Results From a Phase Ib/II Study (KCSG ST18-20) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Independent Validation of (Rac)-AZD8186: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (Rac)-AZD8186 and Alternative PI3K/Akt Pathway Inhibitors
This guide provides an independent validation of published findings on this compound, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms. In the context of oncology research, particularly for tumors with loss of the tumor suppressor PTEN, AZD8186 has demonstrated significant preclinical and clinical activity. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the signaling pathways and workflows involved, offering a direct comparison with other relevant inhibitors of the PI3K/Akt pathway.
Mechanism of Action and Pathway Inhibition
This compound is a small molecule inhibitor that targets the p110β and p110δ catalytic subunits of PI3K.[1] Loss of PTEN function, a common event in many cancers, leads to hyperactivation of the PI3K/Akt signaling pathway, often driven by the PI3Kβ isoform.[2] AZD8186 has been shown to effectively inhibit this pathway, leading to reduced phosphorylation of key downstream effectors such as Akt, PRAS40, and S6 kinase.[3] This inhibition ultimately affects critical cellular processes including cell growth, proliferation, and survival.
Below is a diagram illustrating the canonical PI3K/Akt/mTOR signaling pathway and the point of intervention for AZD8186.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (Rac)-AZD8186
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like (Rac)-AZD8186 is paramount. This potent and selective inhibitor of PI3Kβ and PI3Kδ demands rigorous adherence to safety protocols to protect both laboratory personnel and the environment. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring that its journey from benchtop to waste stream is managed with the utmost care.
It is imperative that all disposal activities comply with local, state, and federal regulations. This guide should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department for final approval of your disposal plan.
Chemical and Physical Properties of AZD8186
A thorough understanding of the chemical and physical properties of a compound is the foundation of a sound disposal strategy. While a complete, publicly available Safety Data Sheet (SDS) with specific disposal instructions for this compound is not readily accessible, the following information has been compiled from various chemical and scientific databases.
| Property | Data |
| Chemical Name | 8-[(1R)-1-[(3,5-difluorophenyl)amino]ethyl]-N,N-dimethyl-2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-6-carboxamide |
| CAS Number | 1627494-13-6 |
| Molecular Formula | C₂₄H₂₅F₂N₃O₄ |
| Molecular Weight | 457.5 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO. |
| Known Hazards | As a potent kinase inhibitor, this compound should be handled as a potentially hazardous compound. The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, in contact with skin, or if inhaled. |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the recommended steps for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials, flasks).
-
Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats).
-
-
Segregate this compound waste from other laboratory waste at the point of generation.
-
Use dedicated, clearly labeled hazardous waste containers.
2. Waste Containment and Labeling:
-
Solid Waste:
-
Place unused this compound powder and contaminated solids (e.g., weighing paper, contaminated wipes) in a sealable, puncture-resistant container.
-
The container must be compatible with the chemical waste. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a sealable, leak-proof container.
-
If dissolved in a solvent like DMSO, the waste should be segregated as a halogen-free organic solvent waste unless mixed with other halogenated solvents.
-
Do not mix incompatible waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound".
-
The concentration and solvent (for liquid waste).
-
The accumulation start date.
-
The name of the principal investigator and laboratory contact information.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
-
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area that is well-ventilated.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant tub) is highly recommended to contain any potential leaks or spills.
-
Keep waste containers sealed except when adding waste.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Decontamination Procedure:
-
Rinse the container three times with a suitable solvent in which AZD8186 is soluble (e.g., DMSO, followed by ethanol or isopropanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, deface the original label on the container.
-
Dispose of the decontaminated container in accordance with your institution's guidelines for non-hazardous lab glass or plastic.
-
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
The most common and recommended method for the final disposal of this type of chemical waste is incineration by a licensed hazardous waste disposal facility.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
By implementing these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
Essential Safety and Handling Precautions for (Rac)-AZD8186
(Rac)-AZD8186 is a potent and selective inhibitor of PI3Kβ and PI3Kδ, investigated for its potential in treating PTEN-deficient cancers.[1][2] Due to its potent biological activity, stringent adherence to safety protocols is imperative during handling, storage, and disposal to ensure the safety of laboratory personnel and prevent environmental contamination.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Compatible with the solvents used for this compound. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Not generally required | A self-contained breathing apparatus may be necessary for firefighting. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
| Aspect | Guideline |
| Handling | Avoid dust formation.[3] Handle in a well-ventilated area. |
| Storage | Store at -20°C. |
| Ingestion | If ingested, seek immediate medical attention. |
| Inhalation | If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen.[3] |
| Skin Contact | In case of contact, immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[3] |
Spill and Disposal Procedures
In the event of a spill, appropriate containment and cleanup measures must be taken promptly.
| Procedure | Action |
| Spill Containment | Prevent further leakage or spillage if it is safe to do so.[3] |
| Cleanup | Collect the spillage and arrange for disposal. Avoid generating dust.[3] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. |
Emergency First Aid
Immediate first aid measures should be taken in case of accidental exposure.
| Exposure Route | First Aid Measure |
| Inhalation | Move victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[3] |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water.[3] |
| Eye Contact | Flush eyes with plenty of water. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
